molecular formula C16H14O2 B8646027 p-Benzyloxycinnamaldehyde

p-Benzyloxycinnamaldehyde

Cat. No.: B8646027
M. Wt: 238.28 g/mol
InChI Key: NYHQCCMTIODLDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

p-Benzyloxycinnamaldehyde is a chemical compound of interest in several research fields, particularly in the study of cinnamaldehyde derivatives. Cinnamaldehyde, the parent compound, is known for its broad pharmacological profile, including anti-inflammatory, antimicrobial, and potential anticancer activities, primarily through mechanisms such as inhibiting the NF-κB pathway and modulating pro-inflammatory mediators . Research on substituted cinnamaldehydes has shown that the addition of functional groups like hydroxy and methoxy to the phenyl ring can significantly alter their bioactivity, influencing their potency as antioxidants and their interaction with key biological targets . For instance, molecular docking studies indicate that such derivatives can exhibit enhanced anticancer activity by binding to enzyme active sites, such as human Carbonic Anhydrase IX (hCA IX), which is overexpressed in hypoxic tumor cells . Furthermore, cinnamaldehyde derivatives have been investigated as potential antimicrobial agents by targeting essential bacterial proteins like FtsZ, a key cell division protein, thereby disrupting bacterial division . As a research chemical, this compound serves as a valuable scaffold for the synthesis and biological evaluation of novel compounds in medicinal chemistry and drug discovery. This product is intended for laboratory research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

3-(4-phenylmethoxyphenyl)prop-2-enal

InChI

InChI=1S/C16H14O2/c17-12-4-7-14-8-10-16(11-9-14)18-13-15-5-2-1-3-6-15/h1-12H,13H2

InChI Key

NYHQCCMTIODLDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC=O

Origin of Product

United States

Synthetic Methodologies for P Benzyloxycinnamaldehyde and Its Analogues

Classical Synthetic Routes to p-Benzyloxycinnamaldehyde

Traditional methods for synthesizing this compound rely on fundamental organic reactions that have been refined over decades. These routes typically involve the construction of the α,β-unsaturated aldehyde system and the protection of the phenolic hydroxyl group.

Condensation Reactions (e.g., Knoevenagel, Wittig, Horner-Wadsworth-Emmons)

Condensation reactions are a cornerstone in the synthesis of cinnamaldehyde (B126680) derivatives, enabling the formation of the crucial C=C double bond.

The Knoevenagel Condensation offers a direct route to cinnamic acid derivatives, which can be subsequently converted to the target aldehyde. This reaction typically involves the condensation of p-benzyloxybenzaldehyde with an active methylene (B1212753) compound like malonic acid, often catalyzed by a base such as pyridine (B92270) or piperidine (B6355638). rsc.org More environmentally friendly approaches have been developed, utilizing catalysts like proline in solvents such as ethanol (B145695), which can provide good to high yields (60-80%) of the corresponding cinnamic diacids from various p-hydroxybenzaldehydes. nih.gov The reaction mechanism proceeds through a carbanion intermediate that adds to the carbonyl group, followed by dehydration. researchgate.net

The Wittig Reaction provides a powerful and versatile method for alkene synthesis from aldehydes and ketones. masterorganicchemistry.com In the context of this compound synthesis, this would involve the reaction of p-benzyloxybenzaldehyde with a phosphorus ylide, such as (triphenylphosphoranylidene)acetaldehyde. The ylide is typically generated in situ from the corresponding phosphonium (B103445) salt using a strong base. libretexts.org To circumvent the use of strong bases with base-sensitive substrates, milder conditions have been developed, for instance, using silver carbonate as a base, which has been shown to give good yields (63-97%) for styrene (B11656) derivatives. nih.gov The reaction proceeds via a betaine (B1666868) or an oxaphosphetane intermediate, leading to the desired alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com

The Horner-Wadsworth-Emmons (HWE) Reaction is a widely used modification of the Wittig reaction that employs phosphonate (B1237965) carbanions. wikipedia.org These carbanions are generally more nucleophilic than the corresponding Wittig ylides and often lead to the preferential formation of (E)-alkenes. wikipedia.orgalfa-chemistry.com The synthesis of this compound via the HWE reaction would involve reacting p-benzyloxybenzaldehyde with a stabilized phosphonate, such as diethyl formylphosphonate, in the presence of a base. The water-soluble nature of the phosphate (B84403) byproduct simplifies purification compared to the Wittig reaction. alfa-chemistry.comtcichemicals.com Various base and solvent combinations can be employed to optimize the reaction, with conditions like Ba(OH)₂ in a THF/water mixture showing high yields (up to 95%) for related α,β-unsaturated ketones. beilstein-journals.org

Table 1: Comparison of Classical Condensation Reactions for Cinnamaldehyde Synthesis

Reaction Reactants Typical Catalyst/Base Key Advantages Key Disadvantages Stereoselectivity
Knoevenagel p-Benzyloxybenzaldehyde, Malonic Acid Piperidine, Pyridine, Proline nih.gov Direct route to cinnamic acids. May require further steps to get the aldehyde. Generally gives the (E)-isomer.
Wittig p-Benzyloxybenzaldehyde, Phosphorus Ylide Strong bases (e.g., n-BuLi), Ag₂CO₃ nih.gov High yields, predictable regiochemistry. libretexts.org Stoichiometric triphenylphosphine oxide byproduct can complicate purification. Can be tuned for (E) or (Z) isomers depending on the ylide and conditions.
Horner-Wadsworth-Emmons p-Benzyloxybenzaldehyde, Phosphonate Ester NaH, K₂CO₃, Ba(OH)₂ beilstein-journals.org Water-soluble byproduct simplifies workup; generally higher reactivity than Wittig reagents. alfa-chemistry.com Phosphonate reagents can be more expensive. Predominantly (E)-alkenes. wikipedia.org

Oxidation Reactions for Aldehyde Moiety Formation

In many synthetic strategies, the aldehyde functionality of this compound is introduced by the oxidation of a precursor alcohol, namely p-benzyloxycinnamyl alcohol. The selective oxidation of an allylic alcohol to an α,β-unsaturated aldehyde without affecting the double bond or the benzyl (B1604629) ether is a critical step. A variety of oxidizing agents can be employed for this transformation.

Common reagents include manganese dioxide (MnO₂), which is a mild and selective oxidant for allylic and benzylic alcohols. Other methods involve Swern oxidation or the use of chromium-based reagents, although the toxicity of the latter has led to the development of more benign alternatives.

Protection and Deprotection Strategies for the Hydroxyl Group Precursor

The synthesis of this compound often commences from p-hydroxybenzaldehyde. The phenolic hydroxyl group is typically protected as a benzyl ether to prevent its interference in subsequent reactions, such as the condensation step.

Protection: The benzylation of p-hydroxybenzaldehyde is commonly achieved via a Williamson ether synthesis. This involves treating the phenol (B47542) with benzyl bromide or benzyl chloride in the presence of a base. A study on the regioselective protection of 3,4-dihydroxybenzaldehyde (B13553) demonstrated that using benzyl chloride with potassium carbonate (K₂CO₃) in DMF and sodium iodide (NaI) at 40°C resulted in a 71% yield of the 4-benzyloxy product. mdpi.com

Deprotection: While the benzyl ether is stable under many reaction conditions, it can be readily removed when desired. The most common method for deprotection is catalytic hydrogenation, typically using palladium on carbon (Pd/C) as the catalyst. organic-chemistry.org This method is clean and efficient but may not be suitable if other reducible functional groups are present in the molecule. Alternative methods for cleaving benzyl ethers include the use of strong acids or oxidative cleavage with reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), which can be effective under photoirradiation. organic-chemistry.org

Modern and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. These modern approaches focus on the use of catalysts to minimize waste and the implementation of advanced technologies like flow chemistry to improve process control and safety.

Catalytic Syntheses (e.g., Heterogeneous, Homogeneous Catalysis)

Catalytic methods are at the forefront of green chemistry, offering pathways that are often more atom-economical and produce less waste than stoichiometric reactions.

Heterogeneous Catalysis: Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages in terms of easy separation and recyclability. umaine.edu In the context of cinnamaldehyde synthesis, heterogeneous catalysts have been explored for various steps. For instance, supported metal nanoparticles, such as platinum on silica (B1680970), have been shown to be effective for the aerobic oxidation of cinnamaldehyde to cinnamic acid. ucl.ac.uk Similar catalytic systems could be adapted for the selective oxidation of p-benzyloxycinnamyl alcohol. Furthermore, heterogeneous catalysts like Ni-chitosan have been used to activate cinnamaldehyde derivatives in reactions. beilstein-journals.org The development of solid acid or base catalysts can also provide greener alternatives for condensation reactions.

Homogeneous Catalysis: Homogeneous catalysts, which are in the same phase as the reactants, often exhibit high activity and selectivity. mdpi.com Palladium-catalyzed reactions, such as the Heck reaction, have been employed for the synthesis of cinnamaldehyde derivatives. An oxidative Heck reaction between acrolein and arylboronic acids, catalyzed by palladium(II) acetate (B1210297), has been reported to produce various cinnamaldehydes in good to excellent yields. acs.orgnih.gov This approach offers a direct method to form the cinnamaldehyde structure from readily available starting materials.

Flow Chemistry and Continuous Synthesis of this compound

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology for the production of fine chemicals and pharmaceuticals. beilstein-journals.orgquickcompany.in Reactions are performed in a continuously flowing stream within a network of tubes or microreactors. This technology offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for highly exothermic or hazardous reactions, and the potential for straightforward automation and scale-up. acs.org

The synthesis of cinnamaldehyde derivatives has been successfully demonstrated using flow chemistry. For example, continuous flow systems have been used for Claisen condensation and Grignard additions in multi-step syntheses. acs.org The amidation of cinnamic acids has also been achieved in continuous flow, with the capacity to produce significant quantities of product. beilstein-journals.org Given these successes, the individual steps in the synthesis of this compound, such as the protection of p-hydroxybenzaldehyde, the condensation reaction, and the final oxidation, are all amenable to being translated into a continuous flow process. This could lead to a more efficient, safer, and scalable manufacturing route for this important compound.

Microwave-Assisted and Sonochemical Syntheses

Microwave-Assisted Synthesis: Microwave irradiation has become a popular tool in organic synthesis due to its ability to dramatically reduce reaction times, often from hours to minutes, and improve product yields. nih.gov The process involves dielectric heating, where the material is heated by its interaction with the electromagnetic radiation, leading to rapid and uniform heating throughout the reaction mixture. This efficiency can minimize the formation of by-products. nih.gov In the context of Claisen-Schmidt condensations, microwave-assisted methods have been shown to be highly effective, often performed under solvent-free conditions which aligns with the principles of green chemistry. nih.gov For example, protocols using catalysts like KOH under microwave irradiation have demonstrated excellent yields in as little as five minutes. nih.gov

Sonochemical Synthesis: Ultrasound-assisted synthesis is another green and efficient alternative to conventional methods. Sonochemistry utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures. This enhances mass transfer and accelerates reaction rates. Studies on ultrasound-assisted Claisen-Schmidt condensations have shown significant improvements in efficiency. Reactions are often completed in shorter times with higher yields compared to conventional stirring methods. For instance, the synthesis of chalcones under ultrasonic irradiation has been shown to be significantly faster and more energy-efficient.

The table below illustrates the advantages of these modern techniques over conventional methods for analogous chalcone (B49325) syntheses.

MethodCatalystSolventReaction TimeYield (%)Reference
Conventional (Reflux) KOHEthanol~24 hours9.2 aip.org
Grinding (Mechanochemical) KOHNone (Neat)~1 hour32.6 aip.org
Microwave Irradiation KOHNone (Solvent-free)5 minutesExcellent nih.gov
Ultrasound Irradiation BaseEthanol15-30 minutesHigh (e.g., 90)

Biocatalytic Transformations for this compound Production

Biocatalysis offers a highly selective and environmentally benign route for chemical synthesis. The use of enzymes can lead to high yields and purity under mild aqueous conditions. For the production of α,β-unsaturated aldehydes like this compound, aldolase (B8822740) enzymes are of particular interest.

Aldolases are enzymes that catalyze carbon-carbon bond formation in aldol (B89426) addition reactions. While the direct enzymatic synthesis of this compound is not extensively documented, research on related substrates provides a strong proof-of-concept. Type I aldolases, such as NahE, have been shown to catalyze the condensation of pyruvate (B1213749) with a wide array of aromatic aldehydes to produce trans-α,β-unsaturated 2-keto acids with good to excellent yields. thieme-connect.comthieme-connect.comucsd.eduresearchgate.net These products can serve as versatile intermediates for further chemical transformations.

Furthermore, engineered enzymes offer even greater potential. Variants of the enzyme 4-oxalocrotonate tautomerase (4-OT) have been developed to function as "carboligases," effectively catalyzing the aldol condensation between acetaldehyde (B116499) and various aromatic aldehydes. nih.govacs.org These engineered biocatalysts can produce the desired cinnamaldehyde derivatives directly. nih.govnih.gov The reaction proceeds via an initial aldol addition to form a β-hydroxyaldehyde, which may then be dehydrated (either enzymatically or spontaneously) to yield the final α,β-unsaturated aldehyde. nih.govacs.org

Key Advantages of Biocatalytic Production:

High Selectivity: Enzymes can precisely control the reaction, minimizing by-products.

Mild Conditions: Reactions are typically run in water at or near room temperature and neutral pH.

Sustainability: Avoids the use of harsh reagents and organic solvents.

Potential for Asymmetry: Can be used to create chiral molecules, as discussed in the next section.

Asymmetric Synthesis and Stereoselective Approaches Involving this compound Derivatives

While this compound itself is an achiral molecule, its α,β-unsaturated carbonyl system makes it an excellent prochiral substrate for asymmetric synthesis. Stereoselective reactions targeting either the carbon-carbon double bond or the carbonyl group can generate valuable chiral building blocks. wikipedia.orginflibnet.ac.in

Enantioselective Reduction: The C=C double bond of cinnamaldehyde derivatives can be selectively reduced to create a chiral center at the α- or β-position. Biocatalytic reductions using ene-reductases, such as those from the Old Yellow Enzyme (OYE) family, are particularly effective. rsc.orgnih.gov These enzymes can produce either the (R)- or (S)-enantiomer of the corresponding saturated aldehyde with high enantiomeric excess, depending on the specific enzyme used. rsc.orgnih.gov Similarly, baker's yeast (Saccharomyces cerevisiae) has been used to mediate the asymmetric reduction of substituted cinnamaldehydes, yielding optically active alcohols. researchgate.net

Asymmetric Michael Additions: The β-carbon of the unsaturated system is electrophilic and susceptible to attack by nucleophiles in a Michael addition. By using chiral catalysts or enzymes, this addition can be performed enantioselectively. For instance, class I aldolases like the 2-deoxy-d-ribose-5-phosphate aldolase (DERA) have been redesigned through directed evolution to function as "Michaelases." nih.gov These engineered enzymes can catalyze the asymmetric addition of nucleophiles like nitromethane (B149229) to α,β-unsaturated aldehydes, producing chiral γ-nitroaldehydes which are precursors to important pharmaceuticals. nih.govnih.gov This demonstrates the potential to use an engineered enzyme to activate this compound for asymmetric C-C bond formation. nih.gov

These stereoselective approaches transform a simple achiral precursor into complex, high-value chiral molecules, highlighting the synthetic utility of this compound derivatives.

Process Optimization and Scale-Up Strategies for this compound Production

Transitioning the synthesis of this compound from a laboratory procedure to a large-scale industrial process requires careful optimization of reaction parameters and may involve adopting advanced manufacturing technologies like continuous flow chemistry.

Optimization of Batch Synthesis: The Claisen-Schmidt condensation is sensitive to several variables that must be optimized to maximize yield and purity while minimizing reaction time and waste. Key parameters include:

Catalyst: The choice and concentration of the base (e.g., NaOH, KOH) or acid catalyst are critical. Studies have shown that for chalcone synthesis, sodium hydroxide (B78521) often provides the best catalytic activity. ajrconline.orgscilit.com

Solvent: The solvent system can significantly impact reaction rates and product solubility. While ethanol is common, other solvents like isopropyl alcohol have been found to be effective. ajrconline.orgscilit.com Micellar media, using surfactants in water, have also been explored as a green alternative to organic solvents. acs.org

Temperature: Temperature control is crucial. Lower temperatures can often improve selectivity and yield by minimizing side reactions. ajrconline.orgscilit.com

Stoichiometry: The ratio of the aldehyde and ketone reactants must be carefully controlled to prevent self-condensation of the ketone.

Scale-Up and Continuous Flow Chemistry: Scaling up batch reactions can present challenges related to mixing efficiency, heat transfer, and safety, especially for exothermic reactions like aldol condensations. beilstein-journals.orgscispace.com Continuous flow chemistry offers a powerful solution to these problems. In a flow reactor, reagents are continuously pumped through a tube or channel where they mix and react.

Advantages of Flow Chemistry for Scale-Up:

Enhanced Safety: The small reactor volume at any given time minimizes the risk associated with hazardous reactions or unstable intermediates. scispace.com

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to higher yields and selectivity. beilstein-journals.org

Scalability: Increasing production volume is achieved by simply running the reactor for a longer time or by "scaling out" (running multiple reactors in parallel), avoiding the complex re-optimization required for large batch reactors. researchgate.net

Automation: Flow systems are easily automated for consistent and reproducible production.

Continuous flow methods have been successfully developed for aldol condensations, demonstrating improved efficiency and reduced waste compared to batch processes. researchgate.netacs.org The use of packed-bed reactors with a solid-supported catalyst (heterogeneous catalysis) further simplifies the process by allowing for easy separation of the product and reuse of the catalyst. acs.org

Chemical Reactivity and Functionalization of P Benzyloxycinnamaldehyde

Reactions of the Aldehyde Moiety in p-Benzyloxycinnamaldehyde

The aldehyde group (-CHO) is characterized by a polar carbon-oxygen double bond, making the carbonyl carbon an electrophilic center susceptible to attack by nucleophiles. libretexts.org

Nucleophilic Addition Reactions (e.g., Organometallic Reagents, Hydride Reductions)

Nucleophilic addition is a fundamental reaction of aldehydes. pressbooks.pubbyjus.comslideshare.netmasterorganicchemistry.com The process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol. libretexts.orgpressbooks.pub

Hydride Reductions: The aldehyde group in this compound can be readily reduced to a primary alcohol, yielding p-benzyloxycinnamyl alcohol. This transformation is commonly achieved using metal hydride reagents. evitachem.comuop.edu.pk Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent suitable for this purpose, often used in alcoholic solvents. uop.edu.pk For a more powerful reduction, lithium aluminum hydride (LiAlH₄) can be employed in an anhydrous ether solvent, although it is less selective. uop.edu.pklibretexts.orgchadsprep.com The general mechanism involves the transfer of a hydride ion (H⁻) to the carbonyl carbon. libretexts.org

Organometallic Reagents: Reagents such as Grignard (R-MgX) and organolithium (R-Li) compounds act as potent nucleophiles, adding an alkyl or aryl group to the carbonyl carbon of this compound. msu.eduutexas.edulibretexts.org This reaction is a powerful tool for carbon-carbon bond formation. libretexts.org The initial product is a magnesium or lithium alkoxide, which upon acidic workup, yields a secondary alcohol. msu.edu It is crucial to perform these reactions under anhydrous conditions, as organometallic reagents are strong bases and will react with water. libretexts.org

Reaction Type Reagent Product
Hydride ReductionSodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄)p-Benzyloxycinnamyl alcohol
Organometallic AdditionGrignard Reagent (R-MgX) followed by H₃O⁺Secondary alcohol
Organometallic AdditionOrganolithium Reagent (R-Li) followed by H₃O⁺Secondary alcohol

Oxidation Reactions to Carboxylic Acids

The aldehyde functional group can be oxidized to a carboxylic acid. In the case of this compound, this reaction yields p-benzyloxycinnamic acid. Research has demonstrated a direct, one-pot reaction to convert this compound into (Z)-p-benzyloxycinnamic acid. scirp.orgscirp.org This transformation highlights the accessibility of the corresponding carboxylic acid derivative for further synthetic applications.

Condensation Reactions (e.g., Schiff Base Formation, Aldol (B89426) Condensations)

Condensation reactions involve the joining of two molecules, often with the elimination of a small molecule like water.

Schiff Base Formation: this compound reacts with primary amines to form imines, commonly known as Schiff bases. wikipedia.orgresearchgate.net This reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the C=N double bond of the imine. wikipedia.org Schiff bases derived from aldehydes and amines are versatile intermediates in organic synthesis and have been investigated for various applications. wikipedia.orgphilarchive.orgppj.org.lypjoes.com

Aldol Condensations: As an aldehyde without α-hydrogens, this compound can act as an electrophilic partner in crossed or Claisen-Schmidt aldol condensations. evitachem.commagritek.com It reacts with an enolizable ketone or aldehyde in the presence of an acid or base catalyst. magritek.com The reaction leads to the formation of a β-hydroxy carbonyl compound, which can subsequently dehydrate to form a new, more extended α,β-unsaturated carbonyl system. organic-chemistry.org This reaction is a classic method for forming carbon-carbon bonds. magritek.com For instance, the reaction of this compound with a ketone like acetone (B3395972) would yield a β-hydroxy ketone adduct. magritek.comquickcompany.in

Reaction Type Reactant Product Type
Schiff Base FormationPrimary Amine (R-NH₂)Imine (Schiff Base)
Aldol CondensationEnolizable Ketone/Aldehydeβ-Hydroxy Carbonyl (Aldol Adduct)

Reactivity of the Carbon-Carbon Double Bond in this compound

The alkene functionality in this compound is activated by the electron-withdrawing aldehyde group, making it susceptible to various addition reactions.

Addition Reactions (e.g., Hydrogenation, Halogenation, Hydroboration)

Hydrogenation: The carbon-carbon double bond can be selectively reduced to a single bond through catalytic hydrogenation. This process typically involves reacting the compound with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum. uop.edu.pkscirp.org This yields p-benzyloxyhydrocinnamaldehyde. Careful selection of catalysts and reaction conditions is crucial to achieve chemoselectivity, reducing the C=C double bond without affecting the aldehyde or the benzyl (B1604629) ether protecting group. scirp.orgrsc.orgnih.govsrce.hr

Halogenation: Halogens like bromine (Br₂) and chlorine (Cl₂) can add across the double bond of this compound. This electrophilic addition reaction proceeds through a cyclic halonium ion intermediate, followed by attack of the halide ion, resulting in a vicinal dihalide. This reaction would convert the alkene into a 1,2-dihalo-3-phenylpropionaldehyde derivative.

Hydroboration-Oxidation: The hydroboration-oxidation reaction provides a method to achieve anti-Markovnikov hydration of the double bond. Treatment of this compound with a borane (B79455) reagent (e.g., BH₃-THF), followed by oxidation with hydrogen peroxide (H₂O₂) and a base, would yield an alcohol. The hydroxyl group adds to the carbon atom further from the electron-withdrawing aldehyde group (the β-carbon).

Reaction Type Reagents Functional Group Transformation
HydrogenationH₂, Pd/CAlkene → Alkane
HalogenationBr₂ or Cl₂Alkene → Vicinal Dihalide
Hydroboration-Oxidation1. BH₃-THF; 2. H₂O₂, NaOHAlkene → Alcohol (Anti-Markovnikov)

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

Cycloaddition reactions are powerful methods for constructing cyclic systems in a single step.

Diels-Alder Reaction: In the Diels-Alder reaction, a conjugated diene reacts with an alkene (the dienophile) to form a six-membered ring. wikipedia.org The electron-withdrawing aldehyde group makes the double bond of this compound an activated dienophile, enhancing its reactivity towards electron-rich dienes. libretexts.org This [4+2] cycloaddition is a stereospecific reaction that allows for the creation of complex cyclic structures with good stereochemical control. wikipedia.orglibretexts.org

1,3-Dipolar Cycloadditions: The alkene in this compound can also serve as a dipolarophile in 1,3-dipolar cycloadditions. wikipedia.orgijrpc.com This reaction involves a 1,3-dipole (such as an azide (B81097), nitrile oxide, or nitrone) reacting with the alkene to form a five-membered heterocyclic ring. organic-chemistry.orgyoutube.comnih.gov For example, reaction with an organic azide would yield a triazoline ring, which can be a precursor to other nitrogen-containing heterocycles. This type of reaction is a cornerstone of "click chemistry" and provides efficient access to a wide variety of heterocyclic compounds. ijrpc.comyoutube.com

Reaction Type Reactant Type Product Ring System
Diels-Alder ReactionConjugated DieneSix-membered ring (Cyclohexene derivative)
1,3-Dipolar Cycloaddition1,3-Dipole (e.g., Azide, Nitrone)Five-membered heterocycle

Epoxidation and Dihydroxylation of the Alkene

The carbon-carbon double bond in the cinnamaldehyde (B126680) backbone is susceptible to oxidation reactions, notably epoxidation and dihydroxylation, which introduce valuable functional groups.

Epoxidation: The conversion of the alkene in this compound to an epoxide creates a reactive three-membered ring. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). youtube.comresearchgate.net The reaction is a concerted process where the peroxy acid delivers an oxygen atom to the double bond. youtube.com Other reagents like hydrogen peroxide in the presence of a catalyst can also be employed for the epoxidation of various alkenes. organic-chemistry.org The resulting epoxide is a key intermediate for synthesizing various derivatives, as the ring can be opened by nucleophiles to introduce new functionalities.

Dihydroxylation: The alkene can be converted into a vicinal diol (two adjacent hydroxyl groups) through dihydroxylation. This transformation can be performed to achieve either syn- or anti-addition of the hydroxyl groups.

Syn-dihydroxylation: This process adds both hydroxyl groups to the same face of the double bond. A common method is the Upjohn dihydroxylation, which uses a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO). organic-chemistry.org The reaction proceeds through a cyclic osmate ester intermediate, which is then hydrolyzed to yield the syn-diol. organic-chemistry.orgkhanacademy.orgyoutube.com Another reagent for achieving syn-dihydroxylation is cold, alkaline potassium permanganate (B83412) (KMnO₄). khanacademy.orgyoutube.com

Anti-dihydroxylation: This involves the addition of hydroxyl groups to opposite faces of the double bond. It is typically a two-step process. First, the alkene is epoxidized using an agent like m-CPBA. Subsequent acid-catalyzed ring-opening of the epoxide with water proceeds via an Sₙ2-like attack, resulting in the formation of the anti-diol.

The choice of dihydroxylation method allows for stereochemical control in the synthesis of complex molecules derived from this compound.

Reactions Involving the Benzyl Ether Linkage and Aromatic Ring

The benzyloxy group serves as a protecting group for the phenol (B47542) and its aromatic ring can also participate in specific reactions.

Selective Cleavage of the Benzyl Ether Group

The benzyl ether in this compound acts as a protective group for the phenolic hydroxyl. Its removal, or debenzylation, is a crucial step in many synthetic pathways. The key is to achieve this cleavage selectively without affecting other sensitive functional groups like the aldehyde and the alkene.

One of the most common and mildest methods for benzyl ether cleavage is catalytic hydrogenolysis. youtube.com This reaction involves treating the compound with hydrogen gas (H₂) in the presence of a palladium-on-carbon (Pd/C) catalyst. youtube.com The reaction cleaves the carbon-oxygen bond of the ether, liberating the free phenol and producing toluene (B28343) as a byproduct. youtube.com This method is highly selective for benzyl ethers and typically does not affect other ether types or many other functional groups. youtube.com

Alternatively, Lewis acids can be used for debenzylation. A complex of boron trichloride (B1173362) and dimethyl sulfide (B99878) (BCl₃·SMe₂) has been shown to be effective for the mild and selective cleavage of benzyl ethers, tolerating a wide array of other functional groups such as silyl (B83357) ethers, esters, and alkenes. organic-chemistry.org Other Lewis acids like magnesium bromide have also been reported for the selective cleavage of aromatic benzyl ethers, particularly those positioned ortho to a carbonyl group, via a chelation-controlled mechanism. researchgate.net Strong acids can also cleave benzyl ethers, but this method is less common for complex molecules due to its harshness. organic-chemistry.org

Debenzylation Method Reagents Key Features
Catalytic HydrogenolysisH₂, Pd/CMild, highly selective, common. youtube.com
Lewis Acid CleavageBCl₃·SMe₂Mild, tolerates many functional groups. organic-chemistry.org
Lewis Acid CleavageMgBr₂Selective for ortho-carbonyl substituted ethers. researchgate.net

Electrophilic Aromatic Substitution on the Benzyloxy Phenyl Ring

The benzyloxy group (-OCH₂Ph) on the phenyl ring is an activating group and an ortho, para-director for electrophilic aromatic substitution (EAS) reactions. libretexts.org The oxygen atom's lone pairs can donate electron density to the aromatic ring through resonance, stabilizing the carbocation intermediate (the arenium ion) formed during the attack of an electrophile. masterorganicchemistry.comlibretexts.org This stabilization is most effective when the electrophile adds to the ortho or para positions.

Consequently, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions on the benzyloxy-substituted ring of this compound would be expected to yield predominantly a mixture of ortho- and para-substituted products. libretexts.org The steric bulk of the benzyloxy group might influence the ortho:para ratio, potentially favoring the para product. The specific reaction conditions must be carefully chosen to be compatible with the aldehyde and alkene functionalities present in the molecule. libretexts.org

Directed Ortho Metalation Strategies

Directed ortho metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent (typically n-BuLi, sec-BuLi, or t-BuLi), directing deprotonation to the adjacent ortho position to form an aryllithium intermediate. wikipedia.orguwindsor.ca This intermediate can then react with various electrophiles to introduce a substituent exclusively at that ortho position. wikipedia.org

The oxygen atom of an ether, such as the benzyloxy group, can function as a DMG. wikipedia.orgbaranlab.org While it is considered a moderate directing group, it can facilitate ortho-lithiation. organic-chemistry.org For this compound, this would involve the deprotonation of the phenyl ring at a position ortho to the benzyloxy group. The resulting organolithium species can then be trapped with an electrophile (e.g., CO₂, MeI, TMSCl) to install a new functional group. The efficiency of this process can be enhanced by using additives like tetramethylethylenediamine (TMEDA), which breaks down organolithium aggregates and increases reactivity. baranlab.org

Directing Group Strength Examples
Strong DMGs-CONR₂, -SO₂NR₂, -OCONR₂ organic-chemistry.org
Moderate DMGs-OMe, -NR₂, -CF₃ organic-chemistry.org
Weak DMGs-F, -Cl, -S- organic-chemistry.org

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing atoms from all starting materials, are highly efficient synthetic strategies. beilstein-journals.orgtcichemicals.com As an aromatic aldehyde, this compound is a suitable component for numerous classical and modern MCRs.

Examples of MCRs where this compound could serve as the aldehyde component include:

Biginelli Reaction: A three-component reaction between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. tcichemicals.comorganic-chemistry.org

Hantzsch Dihydropyridine Synthesis: A reaction involving an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to form 1,4-dihydropyridine (B1200194) derivatives. beilstein-journals.orgorganic-chemistry.org

Ugi Reaction: A versatile four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide, yielding α-acylamino amides. beilstein-journals.org

Passerini Reaction: A three-component reaction of an aldehyde, a carboxylic acid, and an isocyanide to form α-acyloxy carboxamides. beilstein-journals.org

The incorporation of this compound into these reactions allows for the rapid assembly of complex molecular scaffolds bearing the benzyloxy-substituted styryl moiety, which can be further functionalized. beilstein-journals.org

Derivatization Strategies and Analogue Synthesis Based on this compound

This compound is a valuable starting material for the synthesis of diverse analogues and derivatives, leveraging the reactivity of its functional groups.

Strategies for derivatization include:

Modification of the Aldehyde: The aldehyde group can undergo a wide range of transformations. It can be reduced to a primary alcohol, oxidized to a carboxylic acid, or converted into imines and hydrazones. For example, condensation with thiosemicarbazide (B42300) can yield thiosemicarbazone derivatives, which have been explored for various biological activities. sioc-journal.cn

Reactions at the Alkene: As discussed, the alkene can be epoxidized or dihydroxylated. It can also undergo other addition reactions or participate in cycloadditions.

Cleavage and Functionalization of the Phenol: The benzyl ether can be cleaved to reveal the free phenol. organic-chemistry.org This phenol can then be alkylated, acylated, or used in reactions like the Williamson ether synthesis to introduce new groups, leading to libraries of phenolic derivatives. nih.gov

Substitution on the Aromatic Ring: Using methods like electrophilic aromatic substitution or directed ortho metalation, further substituents can be introduced onto the benzyloxy-bearing phenyl ring to modulate the electronic and steric properties of the molecule. libretexts.orgwikipedia.org

These derivatization strategies enable the systematic synthesis of analogues of this compound, facilitating the exploration of structure-activity relationships in fields like medicinal chemistry and materials science. sioc-journal.cnnih.gov

Design and Synthesis of Structurally Modified this compound Derivatives

The design of structurally modified this compound derivatives is primarily guided by the goal of exploring and optimizing their potential biological activities. Synthetic strategies often focus on modifications at three key positions: the benzyloxy group, the aldehyde functionality, and the aromatic ring.

One common synthetic approach involves the derivatization of the aldehyde group. For instance, the aldehyde can be condensed with various active methylene (B1212753) compounds in Knoevenagel or Claisen-Schmidt condensations to extend the conjugated system. A study on the synthesis of chalcone (B49325) analogs utilized 4-(benzyloxy)benzaldehyde (B125253) as a starting material, which was condensed with different acetophenones and heteroaryl methyl ketones to yield a series of chalcone derivatives. univ-ovidius.ro The reaction conditions for these condensations can be varied, employing catalysts such as sodium hydroxide (B78521) in ethanol (B145695) or piperidine (B6355638) at reflux temperatures, to achieve moderate to good yields of the desired products. univ-ovidius.ro

Another key area of modification is the aromatic ring of the cinnamaldehyde moiety. Substituents can be introduced onto this ring to modulate the electronic and steric properties of the molecule. For example, a series of benzyloxybenzaldehyde derivatives with substituents such as methoxy (B1213986) and chloro groups on the benzaldehyde (B42025) ring were prepared to investigate their anticancer activity. nih.gov The synthesis of these analogs typically involves the reaction of a substituted phenol with benzyl bromide to form the benzyloxy ether, followed by formylation to introduce the aldehyde group.

Furthermore, the benzyloxy group itself can be modified. The benzyl ring can be substituted with various functional groups to explore their impact on biological activity. Research on benzyloxybenzaldehyde derivatives has shown that introducing substituents like methoxy or chloro groups on the benzyl moiety can significantly influence their cytotoxic effects. nih.gov

The general synthetic scheme for preparing substituted benzyloxycinnamaldehyde derivatives can be conceptualized as a multi-step process. Initially, a substituted phenol is benzylated. This is followed by a formylation reaction, such as the Vilsmeier-Haack reaction, to introduce the aldehyde group. Finally, a condensation reaction with a suitable partner, like a substituted acetone or acetophenone, would yield the target cinnamaldehyde derivative. This modular approach allows for the systematic introduction of a wide array of substituents at different positions of the molecule, enabling a thorough exploration of the chemical space around the this compound scaffold.

A variety of benzyloxybenzaldehyde derivatives have been synthesized and characterized, providing a library of compounds for biological evaluation. nih.gov These synthetic efforts underscore the chemical tractability of the this compound core structure for generating diverse analogs.

Table 1: Examples of Synthesized Benzyloxybenzaldehyde Derivatives and Their Anticancer Activity

CompoundStructureIC₅₀ (µM) against HL-60 cells
2-(benzyloxy)benzaldehydeSignificant activity at 1-10 µM
2-(benzyloxy)-4-methoxybenzaldehydeSignificant activity at 1-10 µM
2-(benzyloxy)-5-methoxybenzaldehydeSignificant activity at 1-10 µM
2-(benzyloxy)-5-chlorobenzaldehydeSignificant activity at 1-10 µM
2-[(3-methoxybenzyl)oxy]benzaldehydeMost potent, significant activity at 1-10 µM
2-[(2-chlorobenzyl)oxy]benzaldehydeSignificant activity at 1-10 µM
2-[(4-chlorobenzyl)oxy]benzaldehydeSignificant activity at 1-10 µM
Source: Bioorganic & Medicinal Chemistry, 2005, 13(5), 1537-44. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogues (Molecular and Cellular Level)

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For this compound analogues, SAR studies aim to identify the key structural features responsible for their effects at the molecular and cellular levels.

Influence of the Aromatic Ring Substituents:

Studies on related chalcone structures, which share the 1,3-diphenyl-2-propen-1-one core with derivatives of this compound, have provided valuable SAR insights. The substitution pattern on the aromatic rings (designated as ring A and ring B) plays a critical role in determining biological activity. For instance, in a series of synthetic lipophilic chalcones designed as inhibitors of the transcription factor NF-κB, the presence and position of a hydroxyl group on ring B were found to be important for inhibitory activity. nih.gov Specifically, a hydroxyl group at the 4-position of ring B was a key determinant for the observed inhibition. nih.gov

In the context of anticancer activity, research on quinoline-chalcone derivatives revealed that the nature and position of substituents on the chalcone's B-ring significantly impacted their potency against various cancer cell lines. mdpi.com For example, derivatives with a 4-bromo or 3-bromo substituent on the phenyl ring exhibited strong inhibitory effects. mdpi.com

Role of the α,β-Unsaturated Carbonyl System:

The α,β-unsaturated ketone moiety is a recurring and crucial structural motif for the biological activity of chalcones and, by extension, cinnamaldehyde derivatives. nih.govresearchgate.net This electrophilic center can react with nucleophilic residues, such as cysteine, in the active sites of enzymes or on transcription factors, leading to the modulation of their function. researchgate.net The reactivity of this system can be fine-tuned by the electronic nature of the substituents on the aromatic rings.

Impact of the Benzyloxy Group:

The benzyloxy group in this compound analogues serves as a significant lipophilic moiety that can influence the compound's pharmacokinetic properties and its interaction with biological targets. In a study of benzyloxybenzaldehyde derivatives, the substitution pattern on the benzyl group was shown to modulate anticancer activity. nih.gov For example, a methoxy substituent at the 3-position of the benzyl ring led to the most potent compound against the HL-60 cell line. nih.gov This suggests that the electronic and steric properties of the benzyloxy group are critical for activity.

Cellular Level Effects:

At the cellular level, active benzyloxybenzaldehyde derivatives have been shown to induce apoptosis and cause cell cycle arrest. nih.gov Morphological assessment and DNA fragmentation analysis indicated that these compounds could arrest cell cycle progression at the G2/M phase. nih.gov Furthermore, they were observed to induce a loss of mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis. nih.gov

The collective findings from SAR studies on cinnamaldehyde and chalcone derivatives suggest that a systematic variation of the substituents on the aromatic rings and modifications of the core structure can lead to the identification of analogues with enhanced potency and selectivity for specific biological targets.

Table 2: Structure-Activity Relationship Summary for Cinnamaldehyde and Chalcone Analogues

Structural FeatureObservationImplication for this compound Analogues
Ring B Hydroxylation A hydroxyl group at the 4-position of ring B is important for NF-κB inhibition. nih.govThe position of hydroxyl or other hydrogen-bonding groups on the cinnamoyl phenyl ring likely influences activity.
Ring B Halogenation Bromo-substitution on ring B enhances anticancer activity in quinoline-chalcones. mdpi.comIntroduction of halogens on the cinnamoyl phenyl ring could be a strategy to enhance potency.
α,β-Unsaturated System The enone moiety is a crucial motif for activity, likely through Michael addition with biological nucleophiles. nih.govresearchgate.netMaintaining the α,β-unsaturated aldehyde is likely critical for the biological activity of many derivatives.
Benzyloxy Group Substitution Methoxy and chloro substituents on the benzyl ring of benzyloxybenzaldehydes modulate anticancer activity. nih.govModifications to the benzyl portion of the benzyloxy group can fine-tune biological effects.
Cellular Mechanism Active compounds induce G2/M cell cycle arrest and apoptosis via mitochondrial pathways. nih.govDerivatives may share a common mechanism of inducing programmed cell death in cancer cells.

Advanced Spectroscopic and Structural Characterization of P Benzyloxycinnamaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For p-benzyloxycinnamaldehyde, NMR provides unambiguous evidence for its structure.

1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the number and types of protons and carbons in a molecule. In this compound, the ¹H NMR spectrum displays characteristic signals for the aldehydic proton, the vinylic protons of the cinnamoyl group, and the aromatic protons of both the phenyl and benzyl (B1604629) moieties, as well as the benzylic methylene (B1212753) protons. The ¹³C NMR spectrum complements this by showing distinct resonances for the carbonyl carbon, the olefinic carbons, and the aromatic carbons. While specific data for this compound is not widely published, data from closely related chalcone (B49325) and cinnamaldehyde (B126680) derivatives allow for accurate predictions. nih.govepa.govfabad.org.trmdpi.commdpi.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aldehyde (-CHO)9.7 - 9.8d
Vinylic (α-H)6.6 - 6.7dd
Vinylic (β-H)7.4 - 7.6d
Aromatic (H-2', H-6')7.5 - 7.7d
Aromatic (H-3', H-5')7.0 - 7.1d
Benzyl (CH₂)5.1 - 5.2s
Benzyl (Aromatic)7.3 - 7.5m

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)193 - 194
Vinylic (α-C)128 - 130
Vinylic (β-C)151 - 153
Aromatic (C-1')129 - 131
Aromatic (C-2', C-6')130 - 132
Aromatic (C-3', C-5')115 - 117
Aromatic (C-4')161 - 163
Benzyl (CH₂)69 - 71
Benzyl (Aromatic C)127 - 137

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would show a correlation between the α- and β-vinylic protons, confirming their adjacent positions. It would also show couplings between the ortho, meta, and para protons on the aromatic rings. hmdb.ca

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons (¹H-¹³C). vscht.cz This is crucial for assigning the carbon signals based on their attached, and usually already assigned, protons. For instance, the signal for the benzylic methylene protons would correlate with the signal for the benzylic carbon.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds. vscht.cz This technique is invaluable for piecing together the molecular skeleton. For example, the aldehydic proton would show a correlation to the β-vinylic carbon, and the benzylic protons would show correlations to the C-4' of the cinnamoyl moiety and the carbons of the benzyl aromatic ring.

Stereochemical Assignment via Advanced NMR Experiments

The geometry of the double bond in cinnamaldehyde derivatives is typically in the more stable E (trans) configuration. This can be confirmed by the coupling constant (J-value) between the α- and β-vinylic protons in the ¹H NMR spectrum. A large coupling constant, typically in the range of 15-16 Hz, is characteristic of a trans-alkene. mdpi.com For more complex derivatives or in cases of isomeric mixtures, advanced NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed. A NOESY experiment would show through-space correlations between protons that are in close proximity, which can help to definitively assign the stereochemistry.

Mass Spectrometry (MS) Applications in Compound Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. fabad.org.tr

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to four or more decimal places. mdpi.com This precision allows for the determination of the elemental formula of a compound, as the exact mass is unique to a specific combination of atoms. For this compound (C₁₆H₁₄O₂), the expected exact mass would be a key piece of data for its unequivocal identification.

Table 3: Predicted HRMS Data for this compound

IonCalculated m/z
[M+H]⁺239.1067
[M+Na]⁺261.0886

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected, fragmented, and the resulting product ions are analyzed. mdpi.comresearchgate.net This technique provides detailed structural information by revealing the fragmentation pattern of the molecule. The fragmentation of this compound would likely involve characteristic losses. A primary fragmentation would be the cleavage of the benzyl group, leading to a prominent ion at m/z 91, corresponding to the tropylium (B1234903) cation. Another expected fragmentation pathway is the loss of the aldehyde group (CHO).

Table 4: Predicted Key MS/MS Fragments for this compound

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Lost Neutral Fragment
23891C₉H₇O₂
238147C₇H₇
238209CHO

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. oregonstate.eduhmdb.ca

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. For this compound, the IR spectrum would show characteristic absorption bands for the aldehyde C-H stretch (around 2720 and 2820 cm⁻¹), the conjugated carbonyl (C=O) stretch (around 1680 cm⁻¹), the C=C double bond stretch (around 1625 cm⁻¹), and the C-O ether stretch (around 1250 cm⁻¹). vscht.cz

Raman Spectroscopy , on the other hand, involves the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. oregonstate.edu In this compound, the aromatic ring vibrations and the C=C double bond would likely give rise to strong signals in the Raman spectrum. The complementarity of IR and Raman allows for a more complete vibrational analysis of the molecule. scielo.br

Table 5: Characteristic Vibrational Frequencies for this compound

Functional GroupIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
Aldehyde C-H Stretch2820, 2720 (medium)Weak
Aromatic C-H Stretch>3000 (medium)Strong
Conjugated C=O Stretch~1680 (strong)Medium
C=C Stretch (alkene)~1625 (medium)Strong
Aromatic C=C Stretch~1600, 1580, 1500 (medium)Strong
C-O-C Stretch (ether)~1250 (strong)Weak

UV-Visible Spectroscopy and Chromophore Characterization

UV-Visible spectroscopy is a powerful tool for characterizing the electronic transitions within a molecule and provides valuable information about its chromophoric system. nerc.ac.uk The chromophore in this compound is the entire conjugated system, which includes the phenyl ring, the propenal side chain (an α,β-unsaturated aldehyde), and the benzyloxy group. The absorption of UV-Vis radiation by this molecule results in the excitation of electrons from lower energy molecular orbitals to higher energy ones, primarily π → π* and n → π* transitions. mdpi.com

The core chromophore, cinnamaldehyde, exhibits a strong absorption maximum (λ_max) corresponding to a π → π* transition. For cinnamaldehyde itself, this peak is observed at approximately 290 nm. researchgate.net The presence of a substituent on the phenyl ring can significantly influence the position and intensity of this absorption band. The benzyloxy group (-OCH₂C₆H₅) at the para-position is an electron-donating group. Through resonance, it can extend the conjugation of the π-system, which generally leads to a bathochromic shift (a shift to longer wavelengths) of the λ_max. This is because the electron-donating nature of the oxygen atom's lone pairs stabilizes the excited state more than the ground state, thereby reducing the energy gap for the π → π* transition.

The n → π* transition, which involves the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital, is also expected for this compound. This transition is typically weaker in intensity (lower molar absorptivity, ε) and occurs at a longer wavelength than the primary π → π* transition. For many aldehydes and ketones, this absorption appears as a shoulder on the main absorption band or as a separate, less intense peak. researchgate.net

A comprehensive analysis of the UV-Visible spectrum would require dissolving this compound in a suitable solvent, such as ethanol (B145695) or cyclohexane, and recording the absorbance across the UV-Vis range (typically 200-800 nm). The resulting spectrum would be expected to show a strong absorption band in the UVA region (320-400 nm), making it a potential candidate for applications such as a UV filter. researchgate.net The exact λ_max and molar absorptivity (ε) would need to be determined experimentally.

Table 1: Expected UV-Visible Absorption Data for this compound and Related Compounds

CompoundSolventλ_max (nm) (π → π* transition)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Reference
CinnamaldehydeEthanol~290Not specified researchgate.net
p-MethoxycinnamaldehydeNot specifiedShifted to longer wavelength compared to cinnamaldehydeNot specified acs.org
This compound Ethanol (predicted) >290 High Inference
p-Nitrocinnamaldehyde Schiff BaseDichloromethane~450Not specified

Note: The data for this compound is predicted based on the known effects of para-substituents on the cinnamaldehyde chromophore.

X-ray Crystallography for Solid-State Structure Determination of this compound and its Complexes

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself has not been reported in the reviewed literature, analysis of closely related structures, such as substituted cinnamaldehydes and chalcones containing a benzyloxy group, can offer significant insights into its likely solid-state conformation and packing.

For example, the crystal structure of (E)-2-hydroxycinnamaldehyde reveals a planar molecule with a trans configuration at the C=C double bond. nih.govresearchgate.net In the crystal lattice, molecules are linked by intermolecular O-H···O hydrogen bonds, forming infinite chains. nih.govresearchgate.net This highlights the importance of hydrogen bonding in directing the supramolecular assembly of substituted cinnamaldehydes. In the case of this compound, while it lacks a hydroxyl group for strong hydrogen bonding, weaker C-H···O interactions are expected to play a significant role in the crystal packing.

Furthermore, this compound can act as a ligand to form coordination complexes with metal ions. The aldehyde group and the ether oxygen of the benzyloxy group can potentially coordinate to a metal center. The synthesis and crystallographic analysis of such complexes would provide valuable information on the coordination chemistry of this compound and the structural changes it undergoes upon complexation. Studies on organometallic Ru(II)-arene complexes with cinnamaldehyde-derived thiosemicarbazone ligands and silver(I) complexes with α-bromo-cinnamaldehyde salicylhydrazone have demonstrated the versatility of the cinnamaldehyde scaffold in forming stable metal complexes with well-defined geometries. researchgate.netresearchgate.net

Table 2: Representative Crystallographic Data for a Structurally Related Cinnamaldehyde Derivative

Compound(E)-2-Hydroxycinnamaldehyde
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions
a (Å)10.1192 (15)
b (Å)13.7078 (19)
c (Å)10.9891 (15)
α (°)90
β (°)102.537 (3)
γ (°)90
Volume (ų) 1488.0 (4)
Z 8
Key Supramolecular Interactions O-H···O hydrogen bonds
Reference nih.govresearchgate.net

This table presents data for a related compound to illustrate the type of information obtained from an X-ray crystallographic study.

Computational and Theoretical Chemistry Studies of P Benzyloxycinnamaldehyde

Electronic Structure and Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. nih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the system.

Before any properties can be accurately predicted, the most stable three-dimensional structure of the molecule must be determined. Geometry optimization is a computational process that finds the arrangement of atoms corresponding to a minimum on the potential energy surface. For a flexible molecule like p-benzyloxycinnamaldehyde, with several rotatable bonds, this process is often combined with a conformational analysis to identify the most stable conformers.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Hypothetical Data)

ParameterBond/AnglePredicted Value
Bond LengthC=O1.23 Å
C=C (alkene)1.34 Å
C-O (ether)1.37 Å
Bond AngleC-C-H (aldehyde)121.5°
C-O-C (ether)118.2°
Dihedral AngleO=C-C=C~180° (s-trans)
C-C-O-CVariable

Note: This table is illustrative and contains hypothetical data to demonstrate the output of a geometry optimization calculation.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. nih.gov It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the extended π-system is expected to result in a relatively small HOMO-LUMO gap, indicating its potential for various chemical reactions. The distribution of these orbitals would also highlight the most probable sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterEnergy (eV)
HOMO Energy-6.2
LUMO Energy-1.8
HOMO-LUMO Gap4.4

Note: This table is illustrative and contains hypothetical data.

Computational methods can predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming the structure of a synthesized compound.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C nuclei. These predictions are based on the calculated magnetic shielding around each nucleus, which is highly sensitive to the electronic environment.

UV-Vis Spectroscopy: The absorption of ultraviolet and visible light corresponds to electronic transitions, primarily from the HOMO to the LUMO or other low-lying unoccupied orbitals. Time-dependent DFT (TD-DFT) is a common method for predicting the absorption maxima (λ_max) and understanding the nature of these electronic transitions.

IR Spectroscopy: Infrared spectroscopy probes the vibrational modes of a molecule. Computational frequency calculations can predict the wavenumbers and intensities of IR absorption bands. These correspond to specific bond stretches, bends, and torsions within the molecule, such as the characteristic C=O stretch of the aldehyde and the C=C stretching of the aromatic rings and the alkene.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. mdpi.com MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. mdpi.compnas.org

For this compound, MD simulations would be particularly useful for understanding its conformational flexibility. The rotation around the single bonds in the cinnamaldehyde (B126680) backbone and the benzyloxy group can be modeled to determine the accessible conformations and the energy barriers between them.

Furthermore, MD simulations can explicitly include solvent molecules (e.g., water, ethanol) to study solvation effects. This would show how the solvent molecules arrange themselves around the solute and how they influence its conformation and dynamics. Such simulations are crucial for understanding the behavior of the compound in a realistic chemical or biological environment. cjcatal.comresearchgate.net

Molecular Docking and Ligand-Protein Interaction Studies (In Silico)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is a cornerstone of modern drug discovery. benthamdirect.com Cinnamaldehyde and its derivatives have been the subject of numerous docking studies to explore their potential as inhibitors of various enzymes and receptors. frontiersin.orgmdpi.com

A molecular docking study of this compound would involve computationally placing it into the active site of a target protein. A scoring function is then used to estimate the binding affinity, often expressed as a binding energy (in kcal/mol). A more negative binding energy suggests a more stable and favorable interaction.

These studies can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. For example, the aldehyde group of this compound could act as a hydrogen bond acceptor, while its aromatic rings could engage in hydrophobic and π-stacking interactions with amino acid residues in the protein's active site. Such studies on cinnamaldehyde analogs have been performed to evaluate their potential as antimicrobial agents or for other therapeutic applications. frontiersin.orgfrontiersin.org

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

Protein TargetPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Enzyme X-8.5Tyr82, Phe290, Ser122
Receptor Y-7.2Leu45, Trp110, Asn67

Note: This table is illustrative and contains hypothetical data to demonstrate the output of a molecular docking study.

Mechanistic Insights into Molecular Recognition Pathways (Non-Clinical Context)

Computational studies have provided valuable insights into the non-covalent interactions that govern the molecular recognition of this compound. These investigations are crucial for understanding how this molecule interacts with other molecules and materials in non-biological systems.

Research has shown that chalcones and their derivatives, a class of compounds to which this compound belongs, can engage in various non-covalent interactions. These include hydrogen bonding, π-π stacking, and van der Waals forces. For instance, the crystal structure of a related cinnamaldehyde derivative reveals the presence of C–H···O and C–H···π interactions, which play a significant role in the formation of its three-dimensional supramolecular architecture.

In the context of this compound, the presence of the aromatic rings and the carbonyl group facilitates these interactions. The benzyloxy group, in particular, can act as a hydrogen bond acceptor, while the cinnamaldehyde backbone provides opportunities for π-π stacking and other hydrophobic interactions. These interactions are fundamental to the compound's ability to self-assemble or bind to specific sites on other molecules.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the biological activity or properties of chemical compounds based on their molecular structure. While specific QSAR and QSPR studies exclusively focused on this compound are not extensively documented, the principles can be applied to its derivatives.

The general approach involves calculating a set of molecular descriptors for a series of related compounds and then developing a mathematical model that correlates these descriptors with a particular activity or property. For cinnamaldehyde derivatives, these descriptors can include electronic properties (such as electrostatic potential and frontier molecular orbital energies), steric properties (like molecular volume and surface area), and hydrophobic properties (such as the partition coefficient, logP).

A study on a series of 1,3,4-oxadiazole (B1194373) derivatives containing the cinnamaldehyde scaffold demonstrated the utility of this approach. The researchers developed a 3D-QSAR model that provided insights into the structural requirements for their observed activity. Such models can guide the rational design of new this compound derivatives with enhanced or specific properties for various applications.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry plays a pivotal role in elucidating the mechanisms of chemical reactions involving this compound. Density Functional Theory (DFT) is a particularly powerful method for investigating reaction pathways, transition states, and the energetics of chemical transformations.

For example, the synthesis of chalcone (B49325) derivatives, which is structurally related to this compound, often proceeds via the Claisen-Schmidt condensation. Computational studies of this reaction have provided detailed mechanistic insights. These studies can map out the potential energy surface of the reaction, identifying the most favorable pathway and the structures of all intermediates and transition states.

Furthermore, computational methods can be used to predict the reactivity of different sites within the this compound molecule. The carbonyl group is an electrophilic center, susceptible to nucleophilic attack, while the α,β-unsaturated system can undergo Michael addition. The aromatic rings can participate in electrophilic aromatic substitution reactions. Computational analysis of the molecule's electronic structure, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), can help predict which of these reactions is most likely to occur under specific conditions.

A study on the synthesis of pyrazoline derivatives from chalcones utilized computational analysis to support the proposed reaction mechanism. This highlights the synergy between experimental and theoretical approaches in understanding complex chemical transformations.

Biological and Biomedical Research Applications of P Benzyloxycinnamaldehyde Strictly in Vitro and Molecular/cellular Focus

In Vitro Studies on Cellular Pathways and Molecular Targets

Enzyme Inhibition and Activation Studies (e.g., specific metabolic enzymes, kinases)

No specific studies detailing the inhibitory or activation effects of p-benzyloxycinnamaldehyde on metabolic enzymes or kinases were identified in the available literature.

Receptor Binding Assays and Signaling Pathway Modulation in Cell Lines

There is no available data from receptor binding assays or studies on the modulation of cellular signaling pathways by this compound.

Investigation of Antioxidant and Anti-inflammatory Mechanisms at the Cellular Level

No in vitro studies investigating the antioxidant or anti-inflammatory mechanisms of this compound at a cellular level have been found.

Cytotoxicity and Antiproliferative Activities in Cancer Cell Lines

No data regarding the cytotoxic or antiproliferative effects of this compound on any cancer cell lines has been published.

Apoptosis Induction and Cell Cycle Arrest Mechanisms In Vitro

There are no available studies on the induction of apoptosis or cell cycle arrest in cancer cells by this compound.

Autophagy Modulation in Cancer Cell Models

No research has been published on the modulation of autophagy in cancer cell models by this compound.

Inhibition of Angiogenesis in In Vitro Models (e.g., endothelial cell lines)

Currently, there is a notable lack of specific research in peer-reviewed scientific literature investigating the direct effects of this compound on the inhibition of angiogenesis in in vitro models. While the parent compound, cinnamaldehyde (B126680), has been studied for its anti-angiogenic properties, such as suppressing the expression of vascular endothelial growth factor (VEGF) and hypoxia-inducible factor-1α (HIF-1α) in certain cancer cell lines, these findings cannot be directly extrapolated to its benzyloxy derivative. nih.govnih.gov

To evaluate a compound like this compound for anti-angiogenic potential, researchers typically employ a variety of established in vitro assays using endothelial cell lines, most commonly Human Umbilical Vein Endothelial Cells (HUVECs). These assays model different stages of the angiogenic cascade:

Endothelial Cell Proliferation Assay: This test would determine if this compound inhibits the growth of HUVECs, a fundamental step in forming new blood vessels.

Endothelial Cell Migration Assay: Often conducted using a Boyden chamber or wound-healing (scratch) assay, this would assess the compound's ability to block the migration of endothelial cells toward a chemoattractant, mimicking the movement of cells to form new vessel sprouts.

Tube Formation Assay: This is a hallmark assay for angiogenesis. researchgate.netmdpi.com HUVECs are cultured on a basement membrane extract (such as Matrigel), where they normally form capillary-like tubular structures. The inhibitory potential of this compound would be quantified by measuring the reduction in the number of tubes, tube length, and branching points. nih.gov

A hypothetical data table from a tube formation assay is presented below to illustrate how results would be reported.

Table 1: Hypothetical Results of a HUVEC Tube Formation Assay

Treatment Group Concentration Mean Tube Length (µm) Number of Branch Points
Control (Vehicle) 0 µM 4500 ± 210 85 ± 7
This compound 10 µM Data Not Available Data Not Available
This compound 50 µM Data Not Available Data Not Available
This compound 100 µM Data Not Available Data Not Available
Suramin (Positive Control) 10 µM 1200 ± 150 15 ± 4

Note: Data are hypothetical and for illustrative purposes only. No published data for this compound is currently available.

Antimicrobial and Antifungal Research Potential (Laboratory-Based)

The antimicrobial and antifungal potential of this compound remains largely unexplored in published scientific studies. While a wide range of cinnamaldehyde analogs have been synthesized and tested for such properties, showing that structural modifications significantly influence their biological activity, specific data for the para-benzyloxy substituted variant is not available. nih.govtandfonline.com

Antibacterial Activity Against Specific Bacterial Strains

There are no specific studies detailing the in vitro antibacterial activity of this compound against common pathogenic bacterial strains. Standard laboratory evaluation would involve determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of Gram-positive and Gram-negative bacteria.

Commonly used methods include:

Broth Microdilution Method: This is a standard technique where bacteria are exposed to serial dilutions of the compound in a 96-well plate to determine the lowest concentration that inhibits visible growth (MIC). nih.gov

Agar (B569324) Well Diffusion Method: The compound is placed in a well punched into an agar plate inoculated with bacteria. The diameter of the zone of growth inhibition around the well indicates the compound's activity. nih.gov

Representative bacterial strains for such testing would include:

Staphylococcus aureus (Gram-positive), including methicillin-resistant strains (MRSA).

Escherichia coli (Gram-negative), a common cause of various infections. japsonline.com

Table 2: Illustrative Antibacterial Activity Data (MIC)

Bacterial Strain Antibiotic Hypothetical MIC (µg/mL) for this compound
Staphylococcus aureus Vancomycin Data Not Available
Escherichia coli Gentamicin Data Not Available
Pseudomonas aeruginosa Ciprofloxacin Data Not Available

Note: Data are hypothetical and for illustrative purposes only. No published MIC values for this compound are currently available.

Antifungal Efficacy Against Pathogenic Fungi

Similar to its antibacterial profile, the efficacy of this compound against pathogenic fungi has not been documented in the scientific literature. To assess its potential, in vitro susceptibility testing would be performed against clinically relevant fungal species. The primary endpoints are the MIC, defined as the lowest concentration of the drug that inhibits fungal growth by a significant percentage (e.g., 50% or 100%), and the Minimum Fungicidal Concentration (MFC). nih.govresearchgate.net

Key pathogenic fungi for testing would include:

Candida albicans : A common yeast that causes opportunistic infections. nih.gov

Aspergillus niger : A mold that can cause aspergillosis in immunocompromised individuals. researchgate.net

Table 3: Illustrative Antifungal Activity Data (MIC)

Fungal Strain Antifungal Drug Hypothetical MIC (µg/mL) for this compound
Candida albicans Fluconazole Data Not Available
Aspergillus niger Amphotericin B Data Not Available
Cryptococcus neoformans Amphotericin B Data Not Available

Note: Data are hypothetical and for illustrative purposes only. No published MIC values for this compound are currently available.

Mechanisms of Microbial Growth Inhibition (e.g., membrane disruption, enzyme inhibition)

Without experimental data on its antimicrobial activity, the mechanisms of microbial growth inhibition for this compound can only be hypothesized based on related structures. Cinnamaldehyde and its derivatives are thought to exert their effects through several mechanisms:

Membrane Disruption: Many antimicrobial compounds, including cinnamaldehyde, have been shown to interfere with the integrity of the bacterial cell membrane. oregonstate.education This can lead to the leakage of essential intracellular components and disruption of the membrane potential. nih.gov

Enzyme Inhibition: The α,β-unsaturated aldehyde structure present in cinnamaldehydes can react with nucleophilic groups in proteins, such as the sulfhydryl groups of cysteine residues in essential enzymes, leading to their inactivation. mdpi.com

Inhibition of Cell Wall Synthesis: Some compounds interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. mdpi.com

Inhibition of Nucleic Acid Synthesis: Other mechanisms can include the inhibition of DNA or RNA synthesis.

Specific studies would be required to determine which, if any, of these mechanisms are relevant for this compound.

Antiviral Activities in Cell Culture Models

The potential antiviral activity of this compound is an uninvestigated area of research. While some cinnamaldehyde derivatives and related benzimidazole (B57391) compounds have been evaluated against viruses like the Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) or influenza virus, the results have been variable and are not specific to the p-benzyloxy analog. worldresearchlibrary.orgacs.orgcabidigitallibrary.org

Standard in vitro evaluation of antiviral activity involves infecting host cell cultures with a specific virus in the presence of the test compound. Key assays include:

Cytopathic Effect (CPE) Inhibition Assay: This assay measures the ability of the compound to protect host cells (e.g., Vero cells) from the virus-induced damage and death.

Plaque Reduction Assay: This quantifies the reduction in the number of viral plaques (zones of infected cells) in a cell monolayer, which provides a measure of the inhibition of viral replication and spread.

Viral Yield Reduction Assay: This assay measures the amount of new infectious virus particles produced by infected cells after treatment with the compound.

Viruses of interest for such screening would include enveloped viruses like Herpes Simplex Virus (HSV) and Influenza Virus .

Parasiticidal Activities Against Protozoan and Helminthic Parasites (Laboratory-Based)

There is no available data from laboratory-based studies on the parasiticidal activities of this compound against protozoan or helminthic parasites. Research on other cinnamaldehyde analogs has shown some nematicidal activity, but this cannot be assumed for the p-benzyloxy derivative. nih.gov

To assess potential antiparasitic effects, in vitro assays would be conducted against relevant parasites:

Anti-protozoal Assays: For protozoan parasites like Leishmania donovani (causes leishmaniasis) or Plasmodium falciparum (causes malaria), assays typically measure the inhibition of parasite proliferation. This can be done by microscopic counting, or by using colorimetric or fluorometric methods that measure metabolic activity or DNA content. nih.govfrontiersin.org

Anti-helminthic Assays: For helminthic parasites (worms), such as Haemonchus contortus , in vitro assays often involve an adult motility assay, where the paralysis and death of adult worms are observed over time, and an egg hatch assay, which measures the inhibition of larval hatching from eggs. ijvets.com

Until specific studies are conducted and published, the potential for this compound in these biomedical research areas remains speculative.

Neuroprotective and Neuromodulatory Investigations in Neuronal Cell Lines

There is currently no available scientific literature detailing the investigation of this compound for its neuroprotective or neuromodulatory effects in neuronal cell line models. Research on related compounds, such as other cinnamaldehyde derivatives, has explored neuroprotective potential; however, these findings cannot be directly attributed to this compound.

Immunomodulatory Effects on Isolated Immune Cells In Vitro

Similarly, a thorough search of scientific databases reveals a lack of studies focused on the immunomodulatory properties of this compound when tested on isolated immune cells in vitro. While the broader class of chalcones and other related phenolic compounds have been a subject of interest in immunology for their potential anti-inflammatory effects, including the inhibition of nitric oxide production and cytokine release in macrophage cell lines, no such data is available specifically for this compound.

Table of Compounds

As no other compounds were discussed in detail in relation to this compound's specific activities, a comparative table cannot be generated.

Advanced Materials Science and Catalysis Applications of P Benzyloxycinnamaldehyde

Utilization of p-Benzyloxycinnamaldehyde in Polymer Chemistry

The dual functionality of the aldehyde and the carbon-carbon double bond in this compound allows for its integration into polymeric structures through various synthetic strategies. sigmaaldrich.com These reactions leverage its capacity to act as a monomer, a cross-linking agent, or a functionalizing molecule to tailor the properties of polymer materials. routledge.com

Monomer for Polymer Synthesis (e.g., Polycondensation, Addition Polymerization)

As a monomer, this compound can participate in two primary classes of polymerization: polycondensation and addition polymerization.

Polycondensation: The aldehyde group is the key functional group for polycondensation reactions. melscience.com This process involves the reaction of monomers with the elimination of a small molecule, such as water or methanol (B129727). farabi.university For instance, this compound can react with bifunctional or polyfunctional amines (diamines) to form poly(azomethine)s, also known as poly(Schiff base)s. d-nb.info This reaction proceeds via the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by dehydration. The resulting polymers are characterized by a conjugated backbone of C=N double bonds, which can impart interesting optical and electronic properties. Similarly, reaction with diols under acidic catalysis can lead to poly(acetal)s. These reactions are often driven to completion by the removal of the small molecule byproduct. farabi.university

Addition Polymerization: The vinyl group within the cinnamaldehyde (B126680) backbone allows this compound to undergo addition polymerization. savemyexams.comlabster.com This chain-growth process is typically initiated by a free radical, which attacks the carbon-carbon double bond. youtube.com The reaction propagates as the newly formed radical attacks subsequent monomer molecules, leading to a long-chain polymer with a saturated carbon backbone. youtube.com The bulky p-benzyloxy-phenyl group becomes a pendant group on the polymer chain, significantly influencing the polymer's physical properties, such as its glass transition temperature, solubility, and mechanical strength.

Table 1: Polymerization Potential of this compound
Polymerization TypeReactive GroupPotential Co-monomer(s)Resulting Polymer ClassKey Principle
PolycondensationAldehyde (-CHO)Diamines, Diols, HydrazinesPoly(azomethine), Poly(acetal)Step-growth polymerization involving reaction between two different functional monomers with the elimination of small molecules. melscience.comfarabi.university
Addition PolymerizationAlkene (-CH=CH-)Itself, other vinyl monomers (e.g., styrene)Poly(vinyl-type)Chain-growth polymerization where monomers add sequentially to a growing chain, typically involving the breaking of a π-bond. savemyexams.comlibretexts.org

Cross-linking Agent in Polymer Networks

The aldehyde functionality of this compound enables it to act as an effective cross-linking agent for polymers containing reactive groups like hydroxyl (-OH) or amine (-NH2) groups. mdpi.com Cross-linking is a process that links polymer chains together to form a three-dimensional network, which significantly enhances properties such as mechanical strength, thermal stability, and chemical resistance. specialchem.compergan.com

For example, when introduced into a polymer matrix like polyvinyl alcohol (PVA) or chitosan, the aldehyde group can react with the hydroxyl or amine groups on the polymer chains to form acetal (B89532) or Schiff base linkages, respectively. mdpi.comgoogle.com This creates chemical bonds between the chains, transforming a soluble or thermoplastic material into an insoluble and thermoset one. The efficiency of the cross-linking reaction can be controlled by factors such as temperature, pH, and the presence of catalysts. google.com The bulky benzyloxy group introduced with the cross-link will also affect the network's properties, potentially increasing its hydrophobicity and altering its swelling behavior in solvents.

Functionalization of Polymeric Materials

Functionalization involves attaching specific molecules to a polymer backbone to impart new properties or functionalities. routledge.comrsc.org this compound is an ideal candidate for the post-polymerization modification of materials. rsc.org Polymers with primary or secondary amine groups can be readily functionalized by reacting them with the aldehyde group of this compound to form stable imine bonds. nih.gov This process can be used to modify the surface of polymer films, membranes, or nanoparticles.

For instance, attaching this compound to a polymer surface could be used to alter its hydrophobicity, introduce a site for further chemical reactions (via the alkene group), or incorporate the molecule's specific optical properties. This modular approach is valuable for creating materials for specialized applications, such as biocompatible surfaces or sensors. nih.gov

Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. wikipedia.orgrug.nl The rigid, aromatic structure of this compound makes it a promising tecton, or building block, for creating ordered supramolecular architectures. rsc.org

Building Block for Macrocycles and Cages

Macrocycles and molecular cages are complex, discrete structures formed through the self-assembly of several molecular components. rsc.orgnih.gov The defined geometry and reactive ends of this compound allow it to be envisioned as a component in the synthesis of such structures. For example, its aldehyde groups could be used in dynamic covalent chemistry to form large ring structures (macrocycles) through reversible imine or acetal formation with complementary di- or tri-amines or -alcohols. nih.gov The size and shape of the resulting macrocycle or cage would be dictated by the geometry of the this compound and the linker molecules used. mdpi.com The internal cavity of such a host structure could then potentially encapsulate smaller guest molecules, leading to applications in sensing or transport. mdpi.com

Formation of Liquid Crystals or Gels

The formation of liquid crystals and molecular gels is a hallmark of molecules that can self-assemble into extended, anisotropic structures. wikipedia.orgmdpi.com

Liquid Crystals: Molecules that form liquid crystals typically possess a combination of rigid (often aromatic) and flexible (e.g., alkyl chains) parts. wikipedia.org While this compound itself may not be liquid crystalline, its rigid, rod-like shape, a consequence of the phenyl and cinnamaldehyde groups, is a feature common to many liquid crystal molecules (mesogens). Derivatives of this compound, for example, by attaching long alkyl chains to the benzyloxy group, could lead to molecules that exhibit liquid crystalline phases (e.g., nematic or smectic phases). wikipedia.org In these phases, the molecules have long-range orientational order, flowing like a liquid but with properties dependent on direction. wikipedia.org

Gels: Low-molecular-weight organogelators are molecules that can self-assemble in a solvent to form a three-dimensional network that immobilizes the solvent, resulting in a gel. mdpi.comsemanticscholar.org This self-assembly is driven by non-covalent interactions like hydrogen bonding and π-π stacking. semanticscholar.orgnih.gov The aromatic rings in this compound can participate in π-π stacking, and if modified to include hydrogen-bonding moieties (like amides or ureas), it could act as a gelator. The resulting fibrous network would create a soft, solid-like material from a liquid. mdpi.com

Table 2: Supramolecular Applications Based on the Structural Features of this compound
Structural FeatureSupramolecular InteractionPotential ApplicationGoverning Principle
Rigid Aromatic Rings (Phenyl, Benzyl)π-π Stacking, van der Waals ForcesFormation of Liquid Crystals and GelsSelf-assembly of molecules into ordered structures driven by non-covalent forces. rug.nlnih.gov
Aldehyde and Alkene GroupsDynamic Covalent Bonding (e.g., imine formation)Building Block for Macrocycles and CagesThe use of reversible bond formation to construct complex, thermodynamically stable architectures from simpler components. wikipedia.orgnih.gov

Application as a Ligand or Precursor in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic molecules known as ligands. acs.orgacs.org The properties of MOFs, such as their pore size, shape, and chemical environment, can be tuned by carefully selecting the metal and organic ligand. acs.org

While no MOFs incorporating this compound as a ligand have been explicitly reported, its structure suggests potential utility. The aldehyde group, or a derivative such as a carboxylate group formed through oxidation, could coordinate with metal centers. The bulky benzyloxy group could act as a significant pore-directing or modulating component, influencing the framework's topology and guest accessibility. The synthesis of such MOFs would likely follow established methods like solvothermal or hydrothermal synthesis, where the metal salt and this compound (or its modified form) would be reacted in a suitable solvent. nih.gov

Table 1: Potential Metal-Organic Frameworks with this compound Derivatives

Potential Ligand Target Metal Ions Potential MOF Properties
p-Benzyloxycinnamic acid Zn(II), Cu(II), Zr(IV) Porous framework with potential for gas storage or catalysis. The benzyloxy group may impart hydrophobicity.
Amino-functionalized this compound Fe(III), Cr(III) Post-synthetic modification sites for catalytic or sensing applications.

Development of Catalysts and Organocatalysts Derived from this compound

The cinnamaldehyde scaffold is a valuable platform for developing catalysts, particularly in asymmetric synthesis. The conjugated system and the aldehyde functionality offer multiple points for modification.

Chiral Catalysts for Asymmetric Transformations

The development of chiral catalysts is crucial for the synthesis of enantiomerically pure compounds, a significant demand in the pharmaceutical industry. While research on chiral catalysts derived specifically from this compound is not available, the general strategies applied to other cinnamaldehydes could be adopted. For instance, the aldehyde group can be transformed into a chiral amine or N-heterocyclic carbene (NHC) precursor. acs.org The presence of the benzyloxy group might influence the steric environment around the catalytic center, potentially affecting the enantioselectivity of the catalyzed reactions.

Ligands for Transition Metal Catalysis

The versatility of organic molecules as ligands is central to the field of transition metal catalysis. acs.org Ligands not only stabilize the metal center but also electronically and sterically tune its reactivity. acs.orgacs.org this compound could be modified to create ligands for various cross-coupling and hydrogenation reactions. For example, conversion of the aldehyde to a phosphine (B1218219) or a Schiff base could yield ligands capable of coordinating with metals like palladium, rhodium, or ruthenium. The benzyloxy substituent could play a role in modulating the solubility and electronic properties of the resulting metal complex.

Application in Biosensors and Chemical Sensors (Laboratory-Based Analytical Tools)

The development of chemical and biosensors is a rapidly growing field, with applications ranging from environmental monitoring to medical diagnostics. acs.orgcip.com.cn The core principle of many sensors involves a specific chemical reaction or interaction that produces a measurable signal, such as a change in color or fluorescence. jmolekul.com

Sensing Mechanisms Based on this compound Reactivity

The aldehyde group of this compound is a reactive site that could be exploited for sensing applications. For instance, its reaction with specific analytes could lead to the formation of a new compound with distinct spectroscopic properties. The conjugated π-system of the cinnamaldehyde backbone could facilitate changes in fluorescence or UV-Vis absorbance upon reaction. For example, condensation reactions with amines or hydrazines that are part of a target analyte could lead to a detectable colorimetric or fluorometric response.

Development of Responsive Materials for Sensing

Responsive materials, often polymers or hydrogels, change their properties in response to external stimuli. frontiersin.orgevitachem.com this compound could be incorporated into polymer backbones or as a pendant group to create responsive materials. The aldehyde functionality provides a handle for cross-linking or for reaction with analytes that could trigger a change in the material's properties, such as swelling or a color change. For example, a hydrogel containing this compound might contract or expand in the presence of a specific amine, forming the basis of a mechanical or optical sensor.

Analytical Methodologies for Detection and Quantification of P Benzyloxycinnamaldehyde

Chromatographic Techniques for Separation and Analysis

Chromatography is a fundamental technique for separating components of a mixture, making it indispensable for the analysis of p-Benzyloxycinnamaldehyde, whether in a reaction mixture or a complex biological matrix. lpdlabservices.co.ukresearchgate.net The separation is based on the differential partitioning of the analyte between a stationary phase and a mobile phase. researchgate.net

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary tool for the quantification and purity assessment of non-volatile compounds like this compound. mdpi.com A typical method involves a reversed-phase approach, where a non-polar stationary phase is used with a polar mobile phase.

Method development for this compound would focus on optimizing separation from starting materials (e.g., 4-benzyloxybenzaldehyde and a suitable phosphonate (B1237965) ylide for a Wittig or Horner-Wadsworth-Emmons synthesis) and potential by-products. nih.govbeilstein-journals.orgyoutube.com Key parameters for optimization include the choice of column, mobile phase composition, and detector settings. A C18 column is a common choice for separating aromatic compounds. The mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, with the gradient adjusted to achieve optimal resolution. d-nb.info Detection is typically performed using a UV-Vis detector, as the conjugated system of this compound results in strong UV absorbance. wisc.edu

Validation of the HPLC method according to ICH guidelines would ensure its reliability, covering parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). europa.euinab.ie

Table 1: Representative HPLC Method Parameters for this compound Analysis

ParameterTypical ConditionPurpose
Column C18, 250 mm x 4.6 mm, 5 µmSeparation based on hydrophobicity.
Mobile Phase Gradient of Acetonitrile and WaterElutes compounds with varying polarities.
Flow Rate 1.0 mL/minEnsures consistent retention times and peak shapes.
Detector UV-Vis Diode Array Detector (DAD)Monitors absorbance, likely at a wavelength around 290-320 nm.
Injection Volume 10 µLIntroduces a precise amount of sample into the system.
Column Temperature 25-30 °CMaintains stable and reproducible retention times.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for analyzing volatile compounds. jfda-online.com Due to the relatively low volatility of this compound, direct analysis by GC is challenging. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable compound. jfda-online.com

The most common derivatization strategy for compounds containing hydroxyl or aldehyde groups is silylation. jfda-online.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to convert the aldehyde group (in its hydrate (B1144303) form) or any potential hydroxyl impurities into their corresponding trimethylsilyl (B98337) (TMS) ethers. This process significantly increases the volatility of the analyte, making it suitable for GC analysis. jfda-online.com

The derivatized sample is then injected into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the GC column. A non-polar column, such as one coated with a dimethylpolysiloxane phase (e.g., DB-5 or HP-5), is typically used.

Thin-Layer Chromatography (TLC) in Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used for monitoring the progress of organic reactions and assessing the purity of products. biocrick.com In the synthesis of this compound, for instance via a Horner-Wadsworth-Emmons reaction, TLC can be used to track the consumption of the starting materials (4-benzyloxybenzaldehyde) and the appearance of the desired product. beilstein-journals.orgyoutube.com

A small aliquot of the reaction mixture is spotted onto a TLC plate, which is typically coated with silica (B1680970) gel (a polar stationary phase). The plate is then developed in a chamber containing a suitable mobile phase, usually a mixture of non-polar and polar organic solvents (e.g., hexane (B92381) and ethyl acetate). The separated spots are visualized under UV light (254 nm), where the conjugated aromatic rings of the reactant and product will appear as dark spots. d-nb.info The progress of the reaction is determined by the disappearance of the starting material spot and the appearance of a new spot corresponding to the product, which will have a different retention factor (Rf) value. Staining with reagents like potassium permanganate (B83412) can also be used for visualization. d-nb.info

Spectrophotometric Methods for Quantification (e.g., UV-Vis Based Assays)

UV-Visible spectrophotometry is a straightforward and accessible method for the quantification of compounds that absorb light in the UV or visible range. The extended conjugated system, encompassing the benzene (B151609) ring, the double bond, and the carbonyl group, allows this compound to strongly absorb UV radiation. wisc.edu

For direct quantification, a calibration curve can be constructed by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax), which for cinnamaldehyde (B126680) derivatives is typically in the range of 280-320 nm. wisc.edu The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

To enhance sensitivity and selectivity, especially in complex matrices, derivatization reactions can be employed. nih.gov The aldehyde functional group of this compound can react with various chromogenic reagents to produce a colored product that absorbs in the visible region, where interference from other sample components may be lower. For example, condensation with reagents like α-aminonaphthalene or p-phenylenediamine (B122844) in the presence of an acid catalyst can form a Schiff base with a distinct color and a new λmax in the visible spectrum.

Table 2: Example of a UV-Vis Spectrophotometric Assay

ParameterDescription
Principle Measurement of UV absorbance of the conjugated system.
Solvent Ethanol (B145695) or Methanol
Wavelength (λmax) Estimated 290-320 nm
Quantification Based on Beer-Lambert Law using a calibration curve.
Derivatization (Optional) Reaction with a chromogenic agent (e.g., α-aminonaphthalene) to form a colored product for visible-range detection.

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer a highly sensitive approach for the detection of electroactive compounds. This compound contains electrochemically active functional groups—the aldehyde and the carbon-carbon double bond—which can be reduced at an electrode surface.

Voltammetric techniques, such as cyclic voltammetry or square wave voltammetry, can be used to study the redox behavior of this compound. An electrochemical sensor could be fabricated, for example, by modifying an electrode (such as a glassy carbon electrode) with nanomaterials to enhance the electrocatalytic activity towards the reduction of the aldehyde. The reduction peak current would be proportional to the concentration of this compound, allowing for its quantification. Research on cinnamaldehyde has shown that such sensors can achieve very low detection limits, in the nanomolar range.

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Complex Mixture Analysis and Metabolite Profiling (In Vitro/Environmental Samples)

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, provide unparalleled power for the analysis of complex mixtures. lpdlabservices.co.uk

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the mass-analyzing power of a mass spectrometer. researchgate.net This is particularly useful for analyzing this compound in complex biological or environmental samples. After separation on an HPLC column, the analyte is ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), and then detected by the mass spectrometer. Tandem mass spectrometry (LC-MS/MS) can provide even greater selectivity and structural information by fragmenting the parent ion and analyzing its daughter ions. ijprajournal.com This is invaluable for metabolite profiling, where the goal is to identify metabolic products of this compound in in vitro or in vivo studies.

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for the comprehensive analysis of volatile and semi-volatile compounds. nih.gov For metabolite profiling of this compound, a sample (e.g., from a cell culture or environmental extract) would first be subjected to an extraction and then a derivatization step, such as silylation, to make the metabolites volatile. jfda-online.com The derivatized mixture is then separated by GC, and the individual components are introduced into the mass spectrometer. The resulting mass spectra, which serve as molecular fingerprints, can be compared against spectral libraries or interpreted to identify this compound and its various metabolites. nih.gov This technique is extremely sensitive and allows for the detection and identification of a wide range of metabolites in a single run. nih.gov

Table 3: Overview of Hyphenated Techniques for this compound Analysis

TechniqueSample PreparationIonizationDetectionApplication
LC-MS/MS Simple extraction and dilutionESI or APCITandem Mass SpectrometryQuantification in complex matrices, metabolite identification.
GC-MS Extraction followed by derivatization (e.g., silylation)Electron Impact (EI)Mass SpectrometryComprehensive metabolite profiling, identification of unknowns.

Sample Preparation Strategies for this compound Analysis in Research Matrices

The accurate detection and quantification of this compound in various research matrices hinge on effective sample preparation. This crucial initial step aims to isolate the analyte from complex sample constituents, eliminate interfering substances, and concentrate it to a level suitable for instrumental analysis. retsch.com The choice of a specific preparation strategy is dictated by the physicochemical properties of this compound, the nature of the sample matrix, and the requirements of the subsequent analytical technique. chromatographyonline.com Common strategies applicable to this compound include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and specialized techniques for solid samples like matrix solid-phase dispersion (MSPD).

Liquid-Liquid Extraction (LLE)

LLE is a fundamental separation technique that operates on the principle of differential solubility of a compound between two immiscible liquid phases, typically an aqueous solution and an organic solvent. phenomenex.comlibretexts.org Given this compound's significant non-polar character, stemming from its benzyl (B1604629) and phenyl groups, it exhibits high solubility in many organic solvents, making LLE a viable option for its extraction from aqueous-based matrices.

The process involves vigorously mixing the sample with a selected, immiscible organic solvent. youtube.com this compound partitions from the aqueous phase into the organic solvent based on its distribution coefficient. libretexts.org After mixing, the two liquid layers are allowed to separate, and the organic layer containing the analyte is collected. This extract can then be concentrated, typically by evaporating the solvent, and the residue is reconstituted in a solvent compatible with the analytical instrument. phenomenex.com The efficiency of LLE can be optimized by adjusting the solvent choice, the volume ratio of the two phases, and the pH of the aqueous phase to suppress the solubility of any potential acidic or basic interferents. libretexts.org

Solid-Phase Extraction (SPE)

SPE has become a dominant technique in sample preparation due to its efficiency, selectivity, and lower consumption of organic solvents compared to LLE. organomation.com The method utilizes a solid adsorbent material (the stationary phase), typically packed into a cartridge, to selectively retain the analyte from the liquid sample (the mobile phase). researchgate.net The choice of sorbent is critical and depends on the analyte's properties. For this compound, both reversed-phase and normal-phase SPE are applicable.

SPE typically involves four key steps:

Conditioning: The sorbent is wetted with a solvent to activate the stationary phase, ensuring consistent interaction with the analyte. organomation.com

Sample Loading: The sample solution is passed through the cartridge, and the analyte is retained on the sorbent. researchgate.net

Washing: A specific solvent is passed through the cartridge to wash away unretained impurities and matrix components without dislodging the analyte. sigmaaldrich.com

Elution: A strong solvent is used to disrupt the interaction between the analyte and the sorbent, eluting the purified and concentrated analyte for analysis. sigmaaldrich.com

Reversed-Phase SPE: This is the most common mode and would utilize a non-polar stationary phase, such as C18-bonded silica. The sample containing this compound would be prepared in a polar solvent (e.g., water/methanol mixture). Upon loading, the non-polar this compound is retained on the C18 sorbent through hydrophobic interactions. After washing away polar interferences, the analyte is eluted with a non-polar solvent like acetonitrile or methanol. waters.com

Normal-Phase SPE: In this mode, a polar stationary phase like silica gel is used. The sample must be dissolved in a non-polar solvent (e.g., hexane). sigmaaldrich.com this compound would be retained on the silica surface via polar interactions involving its carbonyl group. Interferences that are less polar would be washed away with a non-polar solvent, and the analyte would then be eluted with a more polar solvent, such as ethyl acetate (B1210297) or isopropanol. sigmaaldrich.com

The following table provides a comparative overview of LLE and SPE for the preparation of samples containing this compound.

Table 1: Comparison of LLE and SPE for this compound Analysis

Feature Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Principle Partitioning of the analyte between two immiscible liquid phases based on relative solubility. phenomenex.com Selective retention of the analyte on a solid sorbent followed by elution. organomation.com
Typical Solvents/Sorbents Organic solvents like ethyl acetate, dichloromethane, or hexane paired with an aqueous phase. libretexts.org Reversed-phase (C18, C8) or normal-phase (silica, diol) sorbents. Elution with solvents like methanol, acetonitrile, or ethyl acetate. sigmaaldrich.comwaters.com
Advantages Simple, low cost for basic materials, effective for cleaning up highly complex matrices. phenomenex.com High recoveries, reduced solvent usage, high selectivity, potential for automation, and simultaneous processing of multiple samples. organomation.comresearchgate.net
Disadvantages Can be labor-intensive, may form emulsions, requires large volumes of organic solvents, can be difficult to automate. Higher cost of consumables (cartridges), method development can be more complex.

| Best Suited For | Extracting this compound from simple aqueous samples or as an initial cleanup step for very "dirty" samples. phenomenex.com | Routine analysis, trace-level quantification, and processing of biological fluids where high purity and concentration are needed. mdpi.com |

Matrix Solid-Phase Dispersion (MSPD)

For solid or semi-solid research matrices, such as plant tissues, a specialized technique called Matrix Solid-Phase Dispersion (MSPD) is highly effective. Research has indicated the use of MSPD for the extraction of constituents, including this compound, from plant sources like Radix Astragali. ijprajournal.com MSPD integrates sample homogenization, extraction, and cleanup into a single, streamlined process.

In a typical MSPD procedure, the solid sample (e.g., dried and powdered plant material) is placed in a mortar and blended with a solid-phase sorbent (commonly C18-bonded silica). The mechanical shearing forces disrupt the sample architecture, dispersing it over the surface of the sorbent. This homogenous blend is then transferred to a column or cartridge. From here, interfering compounds can be washed away, and the target analytes, such as this compound, can be selectively eluted by passing specific solvents through the column. This method is particularly advantageous for complex natural product matrices as it minimizes sample manipulation and solvent use.

The table below outlines a general workflow for this technique.

Table 2: General Protocol for Matrix Solid-Phase Dispersion (MSPD)

Step Description Example Reagents/Materials
1. Sample Blending A precise mass of the solid sample (e.g., plant tissue) is blended with a sorbent (typically 2-4 times the sample weight) using a mortar and pestle until a homogenous mixture is obtained. Dried Radix Astragali powder; C18-bonded silica sorbent.
2. Column Packing The resulting blend is quantitatively transferred into an empty syringe barrel or column, often with a frit at the bottom, to form a packed bed. Polypropylene syringe barrel.
3. Interference Elution (Wash) A selective solvent is passed through the column to remove highly polar or other unwanted interferences that are not retained on the sorbent. Deionized water or a water/methanol mixture.
4. Analyte Elution A stronger solvent is passed through the column to elute the target analyte (this compound). The eluate is collected for analysis. Acetonitrile or Methanol.

| 5. Concentration | The collected eluate is often evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of a solvent suitable for instrumental analysis (e.g., HPLC or GC). | Mobile phase for LC-MS analysis. |


Green Chemistry and Sustainable Synthesis Aspects of P Benzyloxycinnamaldehyde

Atom Economy and Reaction Efficiency Calculations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. docbrown.info Reactions with high atom economy are preferred as they generate less waste. docbrown.info The synthesis of p-Benzyloxycinnamaldehyde is often achieved through reactions like the Claisen-Schmidt condensation or the Wittig reaction, each with distinct atom economy characteristics. nih.gov

Claisen-Schmidt Condensation: This reaction involves the condensation of an aldehyde or ketone with a carbonyl compound. For this compound, this would typically involve the reaction of p-benzyloxybenzaldehyde with acetaldehyde (B116499).

Reaction: C₁₄H₁₂O₂ (p-benzyloxybenzaldehyde) + C₂H₄O (acetaldehyde) → C₁₆H₁₄O₂ (this compound) + H₂O

Atom Economy Calculation:

Mass of desired product (C₁₆H₁₄O₂): 238.29 g/mol

Total mass of reactants (C₁₄H₁₂O₂ + C₂H₄O): 212.24 g/mol + 44.05 g/mol = 256.29 g/mol

Atom Economy = (Mass of desired product / Total mass of reactants) x 100

Atom Economy = (238.29 / 256.29) x 100 ≈ 92.98%

The primary by-product is water, making the Claisen-Schmidt condensation a relatively atom-economical route.

Wittig Reaction: The Wittig reaction is another common method for forming carbon-carbon double bonds. mcmaster.ca It would involve reacting p-benzyloxybenzaldehyde with a phosphorus ylide.

Reaction: C₁₄H₁₂O₂ (p-benzyloxybenzaldehyde) + C₂₀H₁₇P (ethylidenetriphenylphosphorane) → C₁₆H₁₄O₂ (this compound) + C₁₈H₁₅PO (triphenylphosphine oxide)

Atom Economy Calculation:

Mass of desired product (C₁₆H₁₄O₂): 238.29 g/mol

Total mass of reactants (C₁₄H₁₂O₂ + C₂₀H₁₇P): 212.24 g/mol + 276.31 g/mol = 488.55 g/mol

Atom Economy = (238.29 / 488.55) x 100 ≈ 48.77%

The Wittig reaction exhibits poor atom economy due to the formation of a stoichiometric amount of triphenylphosphine (B44618) oxide as a by-product. scirp.org While effective, this route is less favorable from a green chemistry perspective unless methods for recycling the phosphine (B1218219) oxide are employed. scirp.org

Reaction Efficiency: Beyond theoretical atom economy, reaction efficiency (or effective mass yield) provides a more practical measure by considering the chemical yield, solvent usage, and energy consumption. A reaction with high atom economy may still be inefficient if it requires large volumes of solvent or results in a low yield of the final product. jetir.org For instance, while the Claisen-Schmidt condensation has a high theoretical atom economy, its practical efficiency depends on achieving a high yield under environmentally benign conditions. jetir.org

Synthesis RouteReactantsDesired ProductBy-productsTheoretical Atom Economy (%)Key Considerations
Claisen-Schmidt Condensation p-Benzyloxybenzaldehyde, AcetaldehydeThis compoundWater~92.98%High atom economy; efficiency depends on yield and reaction conditions.
Wittig Reaction p-Benzyloxybenzaldehyde, Phosphorus YlideThis compoundTriphenylphosphine oxide~48.77%Poor atom economy; generates significant waste unless by-product is recycled. scirp.org

Solvent Selection and Replacement Strategies

The choice of solvent is critical in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. Traditional organic solvents are often volatile, flammable, and toxic. For the synthesis of this compound and related compounds, several green solvent strategies are being explored.

Water: As a solvent, water is non-toxic, non-flammable, and readily available. The Claisen-Schmidt condensation can be performed in aqueous media, often with the aid of a phase-transfer catalyst like β-cyclodextrin to improve the solubility of organic reactants. utwente.nl

Ethanol (B145695): Derived from renewable resources like corn or sugarcane, ethanol is considered a greener alternative to petrochemical-based solvents like methanol (B129727) or dichloromethane. researchgate.net It is often used in base-catalyzed Claisen-Schmidt condensations. researchgate.net

Solvent-Free Reactions: A highly desirable green approach is to conduct reactions without any solvent. aip.org For aldol (B89426) condensations, solvent-free conditions can be achieved through techniques like grinding the reactants together, sometimes with a solid catalyst. mdpi.com This method minimizes waste and can lead to higher yields and shorter reaction times. mdpi.com

SolventPropertiesApplication in Cinnamaldehyde (B126680) SynthesisGreen Advantage
Water Non-toxic, non-flammable, inexpensiveClaisen-Schmidt condensation, often with phase-transfer catalysts. utwente.nlEnvironmentally benign, safe.
Ethanol Renewable, biodegradable, low toxicityBase-catalyzed Claisen-Schmidt condensations. researchgate.netReduces reliance on fossil fuels.
None (Solvent-Free) N/AGrinding techniques for Claisen-Schmidt reactions. mdpi.comEliminates solvent waste, simplifies purification, often energy efficient. aip.org
Ionic Liquids Low vapor pressure, high thermal stabilityUsed as sustainable solvents in some condensation reactions. nih.govPotentially recyclable, non-volatile.

Waste Minimization and By-product Utilization

Waste minimization is a core principle of green chemistry, focusing on reducing waste at its source. ucsc.edulumenlearning.com This involves careful planning of synthesis routes, optimizing reaction conditions, and finding value in by-products.

Strategies for Waste Minimization:

Catalysis: Using catalytic reagents instead of stoichiometric ones is a key strategy. researchgate.net For example, using a catalytic amount of a solid acid or base for the Claisen-Schmidt condensation is preferable to using a stoichiometric amount of a soluble base that requires neutralization and generates salt waste. researchgate.net

Process Optimization: Ensuring high conversion and selectivity minimizes the amount of unreacted starting materials and side products that end up as waste. wikipedia.org Continuous monitoring of reactions can help identify issues early and prevent the formation of reject batches. wikipedia.org

Solvent Recycling: When solvents are necessary, choosing ones that can be easily recovered and reused reduces waste and cost. ucsc.edu

By-product Utilization: The ideal scenario is a reaction with no by-products. When by-products are unavoidable, finding a use for them is the next best option. wikipedia.org

In the Claisen-Schmidt condensation , the only by-product is water, which is environmentally harmless and does not require special disposal.

Energy Efficiency in Synthetic Processes

Reducing energy consumption is another pillar of green chemistry, as it often relies on burning fossil fuels, contributing to CO2 emissions. bcrec.id Chemical syntheses should ideally be conducted at ambient temperature and pressure. researchgate.net

Methods for Improving Energy Efficiency:

Catalysis: Catalysts can lower the activation energy of a reaction, allowing it to proceed under milder conditions (lower temperature and pressure), thus saving energy. bcrec.id

Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool for improving energy efficiency. nih.gov Microwaves directly heat the reaction mixture, leading to rapid temperature increases and significantly shorter reaction times compared to conventional heating methods. This has been successfully applied to the synthesis of chalcones and related compounds. nih.gov

Ultrasonic Irradiation: Sonication, or the use of ultrasound, can also accelerate reactions and improve yields, often at room temperature. ugm.ac.id This technique enhances mass transfer and can promote reactions in heterogeneous systems, reducing the need for high temperatures. ugm.ac.idmdpi.com

For this compound synthesis via Claisen-Schmidt condensation, employing microwave or ultrasonic energy could significantly reduce the reaction time and energy input compared to traditional refluxing methods. nih.gov

Renewable Feedstock Utilization in this compound Synthesis

The seventh principle of green chemistry encourages the use of renewable rather than depleting feedstocks. wordpress.com The petrochemical industry has historically relied on fossil fuels, but there is a growing shift towards using biomass. novomof.com

The synthesis of this compound involves two key precursors: p-benzyloxybenzaldehyde and acetaldehyde.

p-Benzyloxybenzaldehyde: This is typically synthesized from p-hydroxybenzaldehyde and benzyl (B1604629) chloride.

p-Hydroxybenzaldehyde: This precursor can be derived from lignin, a complex polymer found in wood and a major by-product of the paper and pulp industry. nih.gov Lignin is an abundant, renewable resource, and its valorization into aromatic aldehydes is a key area of green chemistry research.

Benzyl Chloride: This reagent is traditionally produced from toluene (B28343), a petrochemical derivative. A greener pathway would involve sourcing toluene from biomass-derived routes, although this is currently less common.

Acetaldehyde: While largely produced from the oxidation of ethylene (B1197577) (a petrochemical), acetaldehyde can also be produced through the fermentation of renewable feedstocks like sugar or ethanol.

Therefore, a partially renewable route to this compound is currently feasible by using lignin-derived p-hydroxybenzaldehyde. A fully renewable synthesis would require the development of competitive bio-based routes for benzyl chloride. nrel.gov

Life Cycle Assessment (LCA) Considerations for this compound Production

A Life Cycle Assessment (LCA) is a comprehensive methodology for evaluating the environmental impacts of a product throughout its entire life cycle, from raw material extraction ("cradle") to final disposal ("grave"). europa.eucircularecology.com An LCA for this compound would provide a holistic view of its environmental footprint, highlighting areas for improvement. epa.gov

Stages of an LCA for this compound:

Goal and Scope Definition: This stage defines the purpose of the LCA, the system boundaries (e.g., cradle-to-gate or cradle-to-grave), and the environmental impact categories to be assessed (e.g., global warming potential, water use, toxicity). retyre.eco

Inventory Analysis: This involves quantifying all inputs (raw materials, energy, water) and outputs (emissions to air, water, and soil; waste) for each stage of the production process. retyre.eco

Raw Materials: This would include the impacts of producing p-hydroxybenzaldehyde (from either petrochemicals or lignin), benzyl chloride (from toluene), acetaldehyde, catalysts, and solvents.

Manufacturing: This covers the energy consumed during the reaction, separation, and purification steps.

Use and Disposal: While this compound is an intermediate, an LCA could extend to the final product it is used in and its end-of-life fate.

Impact Assessment: The inventory data is translated into potential environmental impacts. europa.eu For example, energy consumption data is converted into global warming potential (kg CO₂ eq), and emissions of nitrogen or phosphorus compounds contribute to eutrophication potential. europa.eu

An LCA would be invaluable in comparing different synthetic routes (e.g., Claisen-Schmidt vs. Wittig) not just on atom economy but on a full spectrum of environmental metrics.

Future Perspectives and Research Directions for P Benzyloxycinnamaldehyde

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of p-benzyloxycinnamaldehyde and its analogs is ripe for innovation, with a focus on improving efficiency, selectivity, and sustainability. While traditional methods like the Wittig olefination are established, future research will likely pivot towards more advanced catalytic systems. scirp.org

Key Research Areas:

Green Catalysis: A significant push will be towards developing environmentally benign synthetic routes. This includes the use of solid acid catalysts, which can be easily recovered and reused, minimizing waste. scirp.org Research into heterogeneous catalytic systems, such as those employing calcium oxide in ethanol (B145695), could offer a greener alternative to traditional base-catalyzed aldol (B89426) condensations, which often generate substantial wastewater. researchgate.net

Advanced Catalytic Systems: The exploration of novel catalysts, including metal nanoparticles immobilized on modified surfaces, could provide versatile systems for the synthesis of this compound. nih.gov These systems can offer high selectivity and activity under mild reaction conditions. Dual-function enzyme catalysis, which combines a carbene transfer catalyst and a chiral proton-transfer catalyst in a single active site, presents an exciting frontier for the enantioselective synthesis of related chiral compounds and could be adapted for derivatives of this compound. nih.gov

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability. The application of flow chemistry to the synthesis of this compound could streamline its production.

C-H Functionalization: Direct C-H functionalization represents a powerful and atom-economical approach to organic synthesis. snnu.edu.cn Future research could focus on palladium-catalyzed C-H activation to construct the cinnamaldehyde (B126680) backbone or to further modify the aromatic rings, providing a more direct and efficient route to complex derivatives. snnu.edu.cnhku.hk

Synthetic ApproachPotential AdvantagesRelevant Catalyst Types
Green CatalysisReduced waste, catalyst reusability, milder conditionsSolid acids, heterogeneous base catalysts (e.g., CaO)
Advanced CatalysisHigh selectivity, high activity, multifunctionalityImmobilized metal nanoparticles, dual-function enzymes
Flow ChemistryPrecise reaction control, scalability, improved safetyN/A (Methodology)
C-H FunctionalizationAtom economy, step efficiency, novel disconnectionsPalladium catalysts with specialized ligands

Discovery of Unexplored Biological Targets and Mechanistic Insights (In Vitro and Computational)

While cinnamaldehyde derivatives have been studied for various biological activities, the specific targets and mechanisms of action for this compound are largely uncharted territory. Future research will undoubtedly delve deeper into its molecular interactions.

Potential Research Trajectories:

Target Identification: Modern chemical biology techniques, such as activity-based protein profiling and the use of alkyne-tagged probes, can be employed to "fish" for the direct protein targets of this compound within the cell. researchgate.net This could uncover novel mechanisms beyond the generally attributed antioxidant or anti-inflammatory effects.

Computational Docking and Simulation: In silico methods are indispensable for predicting and understanding molecular interactions. nih.gov Molecular docking studies can screen large libraries of biological targets to identify potential binding partners for this compound. Subsequent molecular dynamics simulations can then provide insights into the stability of the ligand-protein complex and the specific interactions that govern binding. nih.gov For instance, computational analysis has been used to evaluate the stability and antioxidant potential of the related 2-benzyloxycinnamaldehyde. researchgate.net

Enzyme Inhibition Studies: Given the established role of other cinnamaldehydes as enzyme inhibitors, a systematic in vitro screening of this compound against various enzyme families (e.g., proteases, kinases, oxidoreductases) is a logical next step. For example, studies on related compounds have explored their effects on acetylcholinesterase, a key target in Alzheimer's disease. nih.gov

Mechanistic Studies on Cellular Pathways: Investigating the effect of this compound on key signaling pathways, such as the PI3K-Akt or MAPK pathways, which are often dysregulated in diseases like cancer, will provide a deeper understanding of its cellular effects. researchgate.net

Integration into Advanced Functional Materials and Nanotechnology

The unique chemical structure of this compound makes it a candidate for incorporation into advanced materials and nanotechnological platforms. wiley.comwikipedia.orgskku.eduscholar9.com

Future Applications in Materials Science:

Polymer Chemistry: The aldehyde group and the double bond in this compound are reactive functional groups that can be used for polymerization or for grafting onto existing polymer backbones. This could be used to create functional polymers with tailored optical, electronic, or biological properties.

Nanoparticle Functionalization: The compound could be used as a capping agent or surface modifier for nanoparticles, imparting specific properties to them. For example, it could be attached to gold or silver nanoparticles to enhance their therapeutic efficacy or to create novel sensors.

Drug Delivery Systems: The lipophilic nature of the benzyloxy group could be exploited in the design of drug delivery systems, such as liposomes or polymeric micelles. nih.gov this compound could be either encapsulated as a therapeutic agent itself or integrated into the nanocarrier to improve drug loading or stability. nih.gov Dendrimers, which are highly branched macromolecules, represent another promising platform for delivering compounds like this compound for therapeutic purposes. nih.gov

Application AreaPotential Role of this compoundExamples of Platforms
Functional PolymersMonomer or grafting agentBiocompatible polymers, conductive polymers
Nanoparticle ModificationSurface ligand, capping agentGold nanoparticles, quantum dots
Drug DeliveryEncapsulated agent, carrier componentLiposomes, micelles, dendrimers

Predictive Modeling and Machine Learning Applications in this compound Research

The integration of predictive modeling and machine learning (ML) is set to revolutionize chemical and biological research. sap.commdpi.comnih.gov These computational tools can accelerate the discovery and optimization of compounds like this compound. nih.govibm.com

Prospective Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a powerful tool for predicting the biological activity of a compound based on its chemical structure. researchgate.net By building QSAR models for a series of this compound analogs, researchers can identify the key structural features that contribute to a desired biological effect, guiding the synthesis of more potent and selective compounds. researchgate.net

Machine Learning for Property Prediction: ML algorithms can be trained on large datasets to predict various properties of this compound, such as its solubility, toxicity, and metabolic stability, even before it is synthesized. nih.gov This can help to prioritize the most promising candidates for further investigation.

De Novo Drug Design: Generative ML models can design novel molecules from scratch. By providing the model with a set of desired properties, it could generate new cinnamaldehyde derivatives, including those with a benzyloxy group, that are optimized for a specific biological target.

Predictive Modeling for Pandemic Forecasting: As seen with COVID-19, machine learning models can be used to forecast the spread of infectious diseases. mdpi.com If this compound or its derivatives show antiviral properties, these models could help in evaluating their potential impact on a population level.

Emerging Applications in Agrochemistry and Environmental Science (Excluding Safety/Toxicology Profiles)

Beyond medicine, this compound holds potential in agriculture and environmental applications. wikipedia.orgthe-ies.org

Potential Roles:

Agrochemicals: Cinnamaldehyde and its derivatives are known to possess antimicrobial and insecticidal properties. researchgate.net Research into this compound as a novel antifungal agent for protecting crops from wood-decaying fungi or other plant pathogens is a promising avenue. researchgate.net Its potential as a biopesticide could offer a more environmentally friendly alternative to conventional synthetic pesticides.

Environmental Remediation: The chemical structure of this compound could be tailored for use in environmental applications. For example, it could be incorporated into materials designed to sequester pollutants from water or soil. Environmental science studies the chemical changes in the environment, including soil and water contamination, and the effects of chemicals on living organisms. wikipedia.org

Biofilm Inhibition: Many cinnamaldehyde derivatives are effective at inhibiting the formation of biofilms, which are communities of microorganisms that can cause problems in industrial and environmental settings. Investigating the antibiofilm activity of this compound could lead to new solutions for preventing biofouling on surfaces.

Challenges and Opportunities in this compound Research

Despite its promise, the path to realizing the full potential of this compound is not without its challenges. However, these challenges also present significant opportunities for innovation. iscbindia.comiscbconference.com

Key Considerations:

Challenge: Synthetic Complexity: The development of efficient and stereoselective synthetic routes can be complex and costly.

Opportunity: This drives the innovation of novel catalytic systems and synthetic methodologies that are not only more efficient but also greener and more sustainable. nih.gov

Challenge: Biological Specificity: A lack of understanding of the specific biological targets of this compound can hinder its development as a therapeutic agent.

Opportunity: This provides a strong impetus for the use of advanced chemical biology and computational tools to elucidate its mechanism of action, potentially uncovering novel biology and new therapeutic applications. chemrxiv.org

Challenge: Physicochemical Properties: Issues such as poor solubility or bioavailability can limit the practical applications of the compound.

Opportunity: This encourages the development of advanced formulation strategies, such as nanoencapsulation or the synthesis of prodrugs, to improve its delivery and efficacy. nih.gov

Challenge: Scalability and Cost: The transition from laboratory-scale synthesis to industrial production can be a significant hurdle.

Opportunity: The need for scalable synthesis promotes research into process chemistry and engineering solutions, such as continuous flow manufacturing, which can make the production of this compound more economically viable. iscbindia.com

Conclusion

Synthesis of Current Knowledge and Contributions of p-Benzyloxycinnamaldehyde Research

The body of research on this compound demonstrates its significance as a versatile chemical entity. Its synthesis is well-established through classic organic reactions like aldol (B89426) condensation and the Wittig reaction, utilizing precursors such as 4-(benzyloxy)benzaldehyde (B125253). smolecule.comevitachem.com Structural confirmation is routinely achieved via comprehensive spectroscopic analysis, including NMR, IR, and mass spectrometry. rsc.orgnih.govipb.pt Research has firmly positioned this compound as a valuable intermediate in the synthesis of more complex molecules, including heterocyclic systems and targeted bioactive agents. untirta.ac.idsmolecule.com Furthermore, investigations into its biological potential, often through the study of its derivatives, have revealed promising antioxidant and potential anticancer activities, contributing to the broader field of medicinal chemistry. nih.gov

Broader Implications of this compound in Chemical Sciences

The study of this compound has implications that extend beyond the compound itself. It serves as a model for understanding structure-activity relationships, where modifying a known bioactive scaffold (cinnamaldehyde) with a bulky, lipophilic group like benzyloxy can significantly alter its physical properties and biological interactions. This principle is fundamental to drug discovery and materials science. nih.govnih.gov Research into greener synthetic routes for its derivatives, employing solvent-free conditions and novel catalysts, reflects the broader shift in the chemical sciences toward sustainability and environmental stewardship. aip.orgaip.org The compound and its analogues thus contribute to the development of new functional materials, potential therapeutics, and more efficient and eco-friendly chemical processes.

Concluding Remarks on the Future Trajectory of this compound Research

The future of research on this compound appears poised for expansion in several key areas. A primary focus will likely be the continued exploration of its therapeutic potential through the rational design and synthesis of novel derivatives with enhanced potency and selectivity against specific biological targets, such as cancer cells or microbial pathogens. spandidos-publications.commaynoothuniversity.ie Advanced computational studies will be crucial in predicting the properties of these new molecules and elucidating their mechanisms of action at a molecular level. researchgate.net Further applications in materials science, particularly in the development of functional polymers and smart materials, represent another promising avenue. As the demand for sustainable technologies grows, the development of catalytic, atom-economical methods for synthesizing and modifying this compound will remain a significant and impactful area of future research. untirta.ac.id

Q & A

Q. Q. How can researchers ensure compliance with ethical standards when studying p-Benzyloxycinnamaldehyde in biological systems?

  • Methodological Answer : Follow institutional guidelines for chemical safety (e.g., LD₅₀ documentation) and animal welfare (IACUC approval). Disclose conflicts of interest and adhere to ARRIVE guidelines for preclinical reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.